Lsd1-IN-15
Description
Properties
Molecular Formula |
C22H20N2O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(2-aminocyclopropyl)phenyl]-3-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O/c23-21-14-20(21)16-9-11-19(12-10-16)24-22(25)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-13,20-21H,14,23H2,(H,24,25) |
InChI Key |
SVQPTTBPYBICDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-15: An In-Depth Technical Guide to its Biochemical and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Its activity is integral to a multitude of cellular processes, including differentiation, proliferation, and stem cell pluripotency.[2] Dysregulation of LSD1 has been implicated in numerous pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the biochemical and cellular targets of LSD1 and its inhibitors, with a focus on the methodologies used to characterize these interactions. While specific data for Lsd1-IN-15 is not extensively available in public literature, this guide will leverage data from well-characterized LSD1 inhibitors to provide a thorough understanding of the target class.
Biochemical Targets of LSD1
The primary biochemical target of LSD1 is the post-translational modification of histone proteins, specifically the removal of methyl groups from H3K4 and H3K9.[1] The consequence of this demethylation is context-dependent, leading to either gene repression or activation.
-
Repression of Transcription: When part of the CoREST or NuRD repressor complexes, LSD1 demethylates H3K4me1/2, which are generally associated with active enhancers and promoters. This action leads to the silencing of target genes.[4]
-
Activation of Transcription: In conjunction with the androgen receptor, LSD1 can demethylate H3K9me1/2, repressive marks, thereby leading to the activation of androgen-responsive genes.[4]
Beyond histones, LSD1 has a growing list of non-histone protein substrates, highlighting its diverse regulatory roles:
-
p53: Demethylation of p53 by LSD1 affects its stability and function as a tumor suppressor.
-
DNMT1: LSD1-mediated demethylation of DNMT1 influences its role in maintaining DNA methylation patterns.
-
STAT3: The methylation status of STAT3, modulated by LSD1, impacts its activity in signaling pathways.[2]
-
E2F1: LSD1 can demethylate the cell cycle regulator E2F1.[5]
Cellular Targets and Signaling Pathways
The inhibition of LSD1 has profound effects on various cellular processes and signaling pathways, making it a promising strategy for cancer therapy.
Key Cellular Processes Regulated by LSD1:
-
Cell Differentiation: LSD1 is crucial for maintaining cells in an undifferentiated state. Its inhibition can induce differentiation in various cancer types, including acute myeloid leukemia (AML).[2]
-
Stemness: LSD1 plays a vital role in maintaining the self-renewal capacity of cancer stem cells.[2]
-
Epithelial-to-Mesenchymal Transition (EMT): LSD1 is involved in the EMT process, which is critical for cancer metastasis.[1]
-
Immunomodulation: LSD1 inhibition can enhance anti-tumor immunity by upregulating the expression of MHC class I molecules and interferon-stimulated genes.[6]
Signaling Pathways Influenced by LSD1 Inhibition:
-
JAK-STAT Pathway: LSD1 directly regulates the JAK-STAT signaling pathway through the demethylation of STAT3.[2] Inhibition of LSD1 can therefore modulate the activity of this pathway, which is often dysregulated in cancer.
-
TGF-β Pathway: LSD1 has been shown to be a component of the TGF-β signaling pathway, and its inhibition can affect TGF-β-mediated cellular responses.[1]
-
Interferon Signaling: By suppressing interferon signaling, LSD1 allows cancer cells to evade the immune system. Inhibition of LSD1 can reactivate this pathway, leading to an anti-tumor immune response.[6]
Quantitative Data for Representative LSD1 Inhibitors
| Inhibitor | Type | IC50 (LSD1) | Cell Line | GI50 | Notes |
| Tranylcypromine (TCP) | Irreversible (covalent) | ~200 µM | Multiple | Varies | Non-selective, also inhibits MAOs. |
| GSK2879552 | Irreversible (covalent) | < 20 nM | SCLC cell lines | ~50 nM | High potency and selectivity. |
| ORY-1001 (Iadademstat) | Irreversible (covalent) | < 20 nM | AML cell lines | ~1 nM | Potent and selective, in clinical trials. |
| SP-2577 (Seclidemstat) | Reversible (non-covalent) | 26 nM | Ewing Sarcoma | ~250 nM | Reversible inhibitor in clinical trials. |
Experimental Protocols
Characterizing the biochemical and cellular effects of LSD1 inhibitors involves a range of standard and specialized assays.
LSD1 Demethylase Activity Assay (Biochemical)
This assay directly measures the enzymatic activity of LSD1 and its inhibition.
Principle: A common method utilizes a synthetic H3 peptide substrate and measures the production of formaldehyde, a byproduct of the demethylation reaction.
Protocol:
-
Reaction Setup: Recombinant human LSD1 is incubated with a biotinylated H3K4me2 peptide substrate in an assay buffer.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the co-factor FAD.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of formaldehyde produced is quantified using a colorimetric or fluorometric detection reagent.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement)
CETSA is used to confirm direct binding of an inhibitor to its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble and aggregated proteins are separated by centrifugation.
-
Protein Detection: The amount of soluble LSD1 at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated, and a shift in the melting point in the presence of the inhibitor indicates target engagement.
Flow Cytometry for Differentiation Markers (Cellular)
This assay is used to assess the effect of LSD1 inhibition on cell differentiation.
Principle: Cells are stained with fluorescently labeled antibodies against cell surface markers that are indicative of a specific differentiation lineage.
Protocol:
-
Cell Treatment: Cancer cells (e.g., AML cell lines) are treated with the LSD1 inhibitor for a defined period.
-
Antibody Staining: Cells are harvested and stained with antibodies against differentiation markers (e.g., CD11b, CD14 for myeloid differentiation).
-
Flow Cytometry Analysis: The percentage of cells expressing the differentiation markers is quantified using a flow cytometer.
-
Data Analysis: An increase in the percentage of marker-positive cells indicates induced differentiation.
Visualizations
Signaling Pathway of LSD1 in Gene Repression
Caption: LSD1 in complex with CoREST/NuRD represses gene expression by demethylating H3K4me1/2.
Experimental Workflow for LSD1 Inhibitor Characterization
Caption: A logical workflow for the comprehensive evaluation of a novel LSD1 inhibitor.
Conclusion
LSD1 is a multifaceted epigenetic regulator with a well-established role in cancer biology. While specific information on this compound is emerging, the extensive research on other LSD1 inhibitors provides a robust framework for understanding its potential biochemical and cellular targets. The methodologies and pathways described in this guide offer a solid foundation for researchers and drug developers to investigate and characterize novel LSD1 inhibitors, ultimately paving the way for new therapeutic strategies in oncology and other diseases.
References
- 1. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis [mdpi.com]
- 3. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Role of LSD1 Inhibition in Histone H3K4 and H3K9 Demethylation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the lysine-specific demethylase 1 (LSD1) and the role of its inhibitors in modulating the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Due to the absence of specific public data for a compound named "Lsd1-IN-15," this guide utilizes data from well-characterized, potent, and selective LSD1 inhibitors, such as GSK-LSD1 and Seclidemstat (SP-2577), to exemplify the principles, quantitative assessment, and experimental methodologies used to characterize such molecules.
Introduction: The Dual Function of LSD1 in Gene Regulation
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins.[1] Unlike other histone demethylase families, LSD1 specifically demethylates mono- and di-methylated lysine residues, but not tri-methylated ones.[2] Its activity is crucial for a variety of cellular processes, including differentiation, hematopoiesis, and the maintenance of pluripotency.[3][4]
LSD1's function is highly context-dependent, dictated by the protein complexes with which it associates. This dual functionality makes it a compelling target for therapeutic intervention in oncology and other diseases.[5][6]
-
Transcriptional Repression (H3K4 Demethylation): When LSD1 is a component of repressive complexes, such as CoREST (Co-repressor for RE1-silencing transcription factor) or NuRD (Nucleosome Remodeling and Deacetylase), it targets H3K4me1 and H3K4me2.[5][6] The removal of these active histone marks leads to a repressive chromatin state and the silencing of target gene expression.[5]
-
Transcriptional Activation (H3K9 Demethylation): Conversely, when LSD1 associates with nuclear hormone receptors like the androgen receptor (AR) or estrogen receptor (ER), its substrate specificity can switch to H3K9me1 and H3K9me2.[6] Demethylation of these repressive marks results in transcriptional activation.[7]
The aberrant expression and activity of LSD1 are implicated in numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it an attractive therapeutic target.[4][5]
Quantitative Data on Representative LSD1 Inhibitors
The potency and selectivity of an LSD1 inhibitor are critical parameters determined through biochemical assays. The half-maximal inhibitory concentration (IC50) measures the inhibitor's potency, while selectivity is assessed by comparing its activity against related enzymes.
Below are data for well-studied LSD1 inhibitors, presented in the format expected for a compound like "this compound."
Table 1: Biochemical Potency of Representative LSD1 Inhibitors
| Compound | Type | LSD1 IC50 (nM) | Assay Method | Reference |
| GSK-LSD1 | Irreversible | 16 | HTRF | [3][8] |
| Seclidemstat (SP-2577) | Reversible | 13 | Not Specified | [9][10] |
| ORY-1001 (Iadademstat) | Irreversible | 18 | Not Specified | [11] |
| OG-668 | Irreversible | 7.6 | HTRF | [5] |
Table 2: Selectivity Profile of GSK-LSD1
| Target Enzyme | Fold Selectivity vs. LSD1 | Note | Reference |
| LSD2 (KDM1B) | >1000-fold | Closely related FAD-dependent demethylase | [3][8] |
| MAO-A | >1000-fold | FAD-dependent monoamine oxidase | [3][8] |
| MAO-B | >1000-fold | FAD-dependent monoamine oxidase | [3][8] |
Key Experimental Protocols
Characterizing the role of an LSD1 inhibitor requires a multi-faceted approach, spanning from direct enzymatic assays to complex cellular and genomic analyses.
Biochemical LSD1 Inhibition Assays
These assays directly measure the enzymatic activity of purified LSD1 in the presence of an inhibitor to determine potency (IC50/Ki).
-
Horseradish Peroxidase (HRP) Coupled Assay: This method detects the hydrogen peroxide (H₂O₂) byproduct of the LSD1 demethylation reaction.[1] The H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) in the presence of HRP to produce a fluorescent signal, which is inversely proportional to LSD1 inhibition.[1]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a robust, antibody-based method.[5] It typically uses a biotinylated histone peptide substrate (e.g., H3K4me2) and specific antibodies labeled with donor (e.g., Europium cryptate) and acceptor (e.g., XL665) fluorophores to detect the demethylated product. The HTRF signal is proportional to the level of demethylation.[5]
Cellular Assays
Cell-based assays are essential to confirm that the inhibitor engages its target in a biological context and to measure its downstream effects.
-
Western Blotting for Global Histone Marks:
-
Sample Preparation: Culture cells (e.g., AML cell line MV4-11) and treat with various concentrations of the LSD1 inhibitor for a specified time (e.g., 24-72 hours).[11] Harvest cells and prepare whole-cell or nuclear lysates using a suitable buffer (e.g., RIPA buffer).[12][13]
-
SDS-PAGE and Transfer: Quantify protein concentration, load 10-25 µg of protein per lane on an SDS-PAGE gel, and perform electrophoresis.[14] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.[15] Incubate overnight at 4°C with primary antibodies specific for H3K4me1, H3K4me2, H3K9me1, H3K9me2, total Histone H3 (as a loading control), and LSD1.[14][16]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the signal using an enhanced chemiluminescence (ECL) reagent.[12] An effective LSD1 inhibitor is expected to cause a dose-dependent increase in global H3K4me1/2 levels.
-
-
Cell Viability and Differentiation Assays:
-
Proliferation: Seed cancer cells (e.g., SCLC or AML cell lines) and treat with a dose range of the inhibitor. Measure cell viability after several days (e.g., 3-10 days) using assays like CellTiter-Glo.[4]
-
Differentiation: In AML cell lines, LSD1 inhibition is known to induce myeloid differentiation.[11] This can be measured by flow cytometry using cell surface markers such as CD11b and CD86.[11]
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of histone modifications, revealing how an LSD1 inhibitor alters the epigenetic landscape at specific gene promoters and enhancers.
-
Cross-linking and Chromatin Preparation: Treat cells with the LSD1 inhibitor or vehicle control. Cross-link proteins to DNA using 1% formaldehyde for 10 minutes at room temperature.[17] Lyse the cells and sonicate the chromatin to generate fragments of 200-800 bp.[17][18]
-
Immunoprecipitation: Incubate the sheared chromatin overnight with antibodies specific to H3K4me2 or H3K9me2. Use magnetic beads (e.g., Protein A/G) to pull down the antibody-histone-DNA complexes.
-
DNA Purification and Sequencing: Reverse the cross-links and purify the immunoprecipitated DNA. Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare the H3K4me2/H3K9me2 profiles between inhibitor-treated and control samples to identify differential regions, which can then be associated with nearby genes to understand the transcriptional impact.[19]
Visualizations: Pathways and Workflows
Diagrams created using Graphviz DOT language to illustrate key concepts.
Caption: FAD-dependent demethylation mechanism of LSD1.
References
- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Anti-KDM1/LSD1 antibody - Nuclear Marker (ab17721) | Abcam [abcam.com]
- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of LSD1 Inhibitors: A Technical Guide
This guide provides a comprehensive overview of the in vitro characterization of Lysine-Specific Demethylase 1 (LSD1) inhibitors, intended for researchers, scientists, and professionals in drug development. We will delve into the experimental protocols for key assays, present quantitative data for representative LSD1 inhibitors, and visualize relevant signaling pathways and experimental workflows. While this document focuses on the principles and methodologies applicable to any novel LSD1 inhibitor, for illustrative purposes, we will refer to data from well-characterized tool compounds and clinical-stage inhibitors.
Biochemical and Cellular Activity of Representative LSD1 Inhibitors
The in vitro characterization of an LSD1 inhibitor typically begins with assessing its direct enzymatic inhibition and its effects on cancer cell viability. The following tables summarize the biochemical potency and anti-proliferative activity of several known LSD1 inhibitors, providing a benchmark for the evaluation of new chemical entities.
Table 1: Biochemical Inhibition of LSD1 by Tool Compounds and Clinical-Stage Inhibitors
| Compound | LSD1 IC50 (μM) - HTRF Assay |
| Tool Compounds | |
| Tranylcypromine (TCP) | 5.6 |
| Phenelzine (PLZ) | >100 |
| Pargyline (PRG) | >100 |
| GSK-LSD1 | 0.016 |
| SP-2509 | 2.5 |
| Clinical-Stage Inhibitors | |
| Iadademstat (ORY-1001) | <0.001 |
| GSK2879552 | 0.006 |
| Seclidemstat (SP-2577) | 0.025 |
| Bomedemstat (IMG-7289) | 0.003 |
| INCB059872 | 0.002 |
| Pulrodemstat (CC-90011) | 0.011 |
Data presented as mean values.[1]
Table 2: Anti-proliferative Activity of LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines
| Compound | MV4-11 IC50 (μM) | MOLM-13 IC50 (μM) | Kasumi-1 IC50 (μM) |
| Tool Compounds | |||
| Tranylcypromine (TCP) | >10 | >10 | >10 |
| GSK-LSD1 | 0.02 | 0.03 | 0.04 |
| SP-2509 | >10 | >10 | >10 |
| Clinical-Stage Inhibitors | |||
| Iadademstat (ORY-1001) | <0.001 | <0.001 | <0.001 |
| GSK2879552 | 0.002 | 0.003 | 0.004 |
| Seclidemstat (SP-2577) | 0.015 | 0.02 | 0.03 |
| Bomedemstat (IMG-7289) | 0.001 | 0.002 | 0.002 |
| INCB059872 | 0.001 | 0.001 | 0.002 |
| Pulrodemstat (CC-90011) | 0.004 | 0.006 | 0.008 |
Data presented as mean values from cell viability assays.[1][2]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate in vitro characterization of LSD1 inhibitors. Below are the protocols for commonly employed assays.
LSD1 Peroxidase Coupled Enzyme Inhibition Assay
This assay measures the hydrogen peroxide produced as a byproduct of the LSD1 demethylation reaction.
Materials:
-
Human recombinant LSD1 enzyme
-
Dimethyl H3(1-21)K4 peptide substrate
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
Test compounds
-
Black 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a black 96-well plate, pre-incubate the test compounds with 38.5 nM of human recombinant LSD1 enzyme in assay buffer for 15 minutes on ice. The final DMSO concentration should be 0.5%.
-
Initiate the enzymatic reaction by adding the dimethyl H3(1-21)K4 peptide substrate at its Km concentration.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the detection mix containing Amplex Red and HRP according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence of resorufin at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a four-parameter nonlinear regression model.[2]
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a sensitive method to quantify the demethylated product of the LSD1 reaction.
Materials:
-
Human recombinant LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-unmodified H3K4 antibody and streptavidin-XL665)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds
-
White 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a white 384-well plate, pre-incubate the test compounds with 0.45 nM of human recombinant LSD1 enzyme in assay buffer for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding a mix of 10 μM FAD and the biotinylated monomethyl H3(1-21)K4 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for the recommended time to allow for antibody binding.
-
Measure the HTRF signal at 620 nm and 665 nm.
-
Calculate the HTRF ratio (10^4 × [emission at 665 nm / emission at 620 nm]) and the percentage of inhibition. Determine the IC50 value using a four-parameter nonlinear regression model.[2]
Cell Viability Assay
This assay assesses the effect of the LSD1 inhibitor on the proliferation of cancer cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)
-
Appropriate cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White clear-bottom 96-well plates
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.
Caption: Workflow for the in vitro characterization of an LSD1 inhibitor.
LSD1 is a critical regulator of various signaling pathways implicated in cancer. Its inhibition can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.
References
Preliminary Studies of LSD1 Inhibitors in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preliminary investigation of Lysine-Specific Demethylase 1 (LSD1) inhibitors in various cancer cell lines. While specific data for a novel inhibitor, Lsd1-IN-15, is not publicly available, this document outlines the foundational knowledge and experimental frameworks used to characterize such compounds, drawing on existing research of other well-documented LSD1 inhibitors.
Introduction to LSD1 as a Therapeutic Target in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its enzymatic activity is crucial for modulating chromatin structure and gene expression. Overexpression of LSD1 has been observed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, prostate cancer, and neuroblastoma, where it is often associated with poor prognosis.[3][4][5] LSD1 contributes to tumorigenesis by repressing tumor suppressor genes and promoting oncogenic signaling pathways.[6] Consequently, the development of small molecule inhibitors targeting LSD1 has become a promising therapeutic strategy in oncology.
Data Presentation: Efficacy of LSD1 Inhibitors in Cancer Cell Lines
The initial assessment of a novel LSD1 inhibitor involves determining its potency in various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. The following tables summarize the IC50 values for several known LSD1 inhibitors across a panel of cancer cell lines, illustrating the expected data format for such studies.
Table 1: IC50 Values of Various LSD1 Inhibitors in Hematological Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCI-2509 | MV4-11 | Acute Myeloid Leukemia | ~1.0 | [7] |
| RN-1 | OCI-AML3 | Acute Myeloid Leukemia | ~0.5 | [8] |
| S2101 | MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 6.8 ± 1.3 | [8] |
| SP-2577 | TC-32 | Ewing's Sarcoma | 3.3 ± 0.7 | [9] |
Table 2: IC50 Values of Various LSD1 Inhibitors in Solid Tumor Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCI-2509 | A549 | Non-Small Cell Lung Cancer | ~2.0 | [7] |
| HCI-2509 | PC9 | Non-Small Cell Lung Cancer | ~5.0 | [7] |
| RN-1 | SK-OV-3 | Ovarian Cancer | ~2.5 | [8] |
| S2101 | A2780 | Ovarian Cancer | ~5.0 | [8] |
| CC-90011 | U2OS | Osteosarcoma | 47 ± 11 | [9] |
| ORY-1001 | TC-32 | Ewing's Sarcoma | 178 ± 38 | [9] |
| Compound 14 | HepG2 | Liver Cancer | 0.93 | [10] |
| Compound 14 | MCF7 | Breast Cancer | >20 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel therapeutic compounds. The following sections provide methodologies for key experiments typically performed in the preliminary assessment of LSD1 inhibitors.
Cell Viability Assay
This assay determines the effect of the LSD1 inhibitor on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Remove the overnight culture medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[11]
Western Blotting for Target Engagement and Pathway Modulation
Western blotting is used to assess the levels of specific proteins to confirm target engagement (e.g., changes in histone methylation) and to investigate the inhibitor's effect on downstream signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with the LSD1 inhibitor at various concentrations for a defined period. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-LSD1, anti-H3K4me2, anti-H3K9me2, or antibodies against proteins in relevant signaling pathways) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Global Histone Mark Analysis
ChIP-seq is a powerful technique to identify the genome-wide localization of specific histone modifications and to assess how an LSD1 inhibitor alters the epigenetic landscape.
Protocol:
-
Cross-linking: Treat cells with the LSD1 inhibitor. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the reaction with glycine.[15][16]
-
Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 base pairs using sonication or enzymatic digestion.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K4me2) overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-histone-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.[18][19]
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment for the specific histone mark. Compare the enrichment profiles between inhibitor-treated and control samples to identify global and gene-specific changes.
Mandatory Visualizations
LSD1 Signaling and Mechanism of Inhibition
The following diagram illustrates the core mechanism of LSD1 and how its inhibition can impact cancer-related signaling pathways.
Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression of tumor suppressor genes.
Experimental Workflow for this compound Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel LSD1 inhibitor.
Caption: A streamlined workflow for the preclinical evaluation of a novel LSD1 inhibitor.
References
- 1. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
- 14. LSD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 19. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analysis of Lsd1-IN-15 binding to LSD1
An In-depth Technical Guide to the Structural Analysis of Inhibitor Binding to LSD1, Featuring GSK2879552 as a Case Study
For an audience of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structural and biochemical analysis of small molecule inhibitors targeting Lysine-specific demethylase 1 (LSD1). Due to the lack of publicly available data for a specific compound named "Lsd1-IN-15," this document utilizes the well-characterized, clinically relevant inhibitor, GSK2879552, as a primary example.
Introduction to LSD1 as a Therapeutic Target
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation. It removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This modulation of histone methylation patterns by LSD1 is integral to the control of gene expression. Its dysregulation has been linked to the progression of numerous cancers, establishing LSD1 as a significant target for therapeutic intervention.[2] LSD1 functions within large protein complexes, such as the CoREST and NuRD complexes, and can act as either a transcriptional repressor by demethylating H3K4 or a transcriptional activator through the demethylation of H3K9.[3]
The development of LSD1 inhibitors represents a promising avenue in oncology.[1] These inhibitors are generally classified as either irreversible (covalent) or reversible (non-covalent). Many of the most potent LSD1 inhibitors are mechanism-based inactivators that form a covalent bond with the FAD cofactor.[4] GSK2879552 is a notable example of a potent, selective, and irreversible LSD1 inhibitor that has progressed into clinical trials.[1]
Quantitative Analysis of LSD1 Inhibitors
The following table presents a summary of the biochemical potency for GSK2879552 alongside other key LSD1 inhibitors, offering a comparative look at their inhibitory activities as determined by various in vitro assays.
| Inhibitor | Type | LSD1 IC50 (nM) | Assay Type | Reference |
| GSK2879552 | Irreversible | ~20 | HTRF | [5] |
| ORY-1001 (Iadademstat) | Irreversible | <1 | HTRF | [3] |
| IMG-7289 (Bomedemstat) | Irreversible | ~30 | HTRF | [3] |
| INCB059872 | Irreversible | ~50 | HTRF | [3] |
| SP-2577 (Seclidemstat) | Reversible | ~2500 | HTRF | [3] |
| Tranylcypromine (TCP) | Irreversible | ~5600 | HTRF | [3] |
Structural Insights into GSK2879552 Binding to LSD1
The precise mechanism of how GSK2879552 binds to LSD1 has been detailed through X-ray crystallography. As a derivative of tranylcypromine (TCP), GSK2879552 covalently modifies the FAD cofactor in the enzyme's active site.
Structural data indicates that GSK2879552 settles into the substrate-binding pocket of LSD1. Its cyclopropylamine group is oriented near the isoalloxazine ring of the FAD cofactor. The catalytic action of LSD1, which involves an electron transfer from the substrate to FAD, is cleverly exploited by this class of inhibitors to forge a covalent link.
Key molecular interactions that define the binding of GSK2879552 are:
-
Covalent Adduct Formation: The cornerstone of its inhibitory action is the creation of a covalent bond with the FAD cofactor, which permanently deactivates the enzyme.
-
Hydrophobic Interactions: The aromatic components of GSK2879552 establish significant hydrophobic interactions with amino acid residues within the active site, enhancing the inhibitor's affinity and selectivity.
-
Hydrogen Bonding: In addition to the covalent bond, specific hydrogen bonds between the inhibitor and active site residues provide further stability to the complex.
The detailed structure of the LSD1-GSK2879552 complex offers a valuable template for understanding its potent inhibitory effects and guides the rational design of new, improved LSD1 inhibitors.
Methodologies for Key Experiments
This section outlines the detailed protocols for essential experiments used in the characterization of LSD1 inhibitors such as GSK2879552.
Biochemical Assays for LSD1 Activity
A variety of in vitro biochemical assays are utilized to ascertain the potency of compounds against LSD1.[6]
The HTRF assay is a widely used, high-throughput method for quantifying LSD1 activity and inhibition.[3]
-
Principle: This assay tracks the demethylation of a biotinylated histone H3 peptide substrate. A fluorescent donor-labeled antibody detects the product, while a fluorescent acceptor-conjugated streptavidin captures the biotinylated peptide. Proximity between the donor and acceptor generates a FRET signal. LSD1 activity reduces the amount of methylated substrate, leading to a diminished FRET signal.
-
Protocol:
-
A reaction mixture is prepared with recombinant human LSD1, a biotinylated H3K4me2 peptide substrate, and varying concentrations of the test compound.
-
The mixture is incubated to allow the enzymatic reaction to proceed.
-
Detection reagents, including a europium cryptate-labeled anti-H3K4me1 antibody (donor) and streptavidin-XL665 (acceptor), are added to stop the reaction.
-
Following another incubation period for antibody binding, the plate is read on an HTRF-compatible device.
-
IC50 values are derived from the resulting dose-response curves based on the HTRF ratio.
-
This assay quantifies the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-mediated demethylation reaction.[6]
-
Principle: H₂O₂ produced by LSD1 is utilized by horseradish peroxidase (HRP) to oxidize a substrate like Amplex Red, yielding the fluorescent product resorufin. The rate of fluorescence increase is directly proportional to LSD1 activity.
-
Protocol:
-
A reaction mixture is prepared containing the LSD1 enzyme, H3 peptide substrate, HRP, and Amplex Red.
-
The test compound is added at various concentrations.
-
The increase in fluorescence is monitored over time with a fluorescence plate reader.
-
Initial reaction rates are calculated to determine IC50 values.
-
X-ray Crystallography for Structural Determination
Solving the co-crystal structure of an inhibitor bound to LSD1 provides critical insights into its binding mode.
-
Protocol:
-
Protein Production: The LSD1-CoREST complex is expressed and purified.
-
Crystallization: Crystallization trials are conducted using vapor diffusion methods.
-
Inhibitor Introduction: The inhibitor is introduced to the protein crystals via soaking or co-crystallization.
-
Data Collection: X-ray diffraction data is collected from cryo-cooled crystals at a synchrotron facility.
-
Structure Solution: The crystal structure is solved using molecular replacement and refined to yield the final atomic model.
-
Visual Representations
The following diagrams provide visual explanations of LSD1's biological role and the process of inhibitor analysis.
LSD1 in Transcriptional Regulation
Caption: LSD1-mediated transcriptional repression pathway.
Characterization Workflow for LSD1 Inhibitors
Caption: Workflow for the characterization of LSD1 inhibitors.
Binding Mechanism of GSK2879552 to LSD1
Caption: Binding mechanism of GSK2879552 to LSD1.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Binding Mode of Reversible LSD1 Inhibitors Derived from Stilbene Derivatives by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-15 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lsd1-IN-15, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data for its activity, and offer detailed protocols for key cell-based assays.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By removing these methyl marks, LSD1 can act as either a transcriptional repressor (at H3K4) or an activator (at H3K9), depending on the associated protein complexes.[1][2] LSD1 is overexpressed in various cancers, making it a promising therapeutic target.[3] this compound is a potent and specific inhibitor of LSD1, offering a valuable tool for studying the biological functions of LSD1 and for preclinical cancer research.
Mechanism of Action
This compound inhibits the enzymatic activity of LSD1. This inhibition leads to an accumulation of its substrates, primarily H3K4me1 and H3K4me2, at the promoter and enhancer regions of target genes.[4] The increased methylation of H3K4 is generally associated with transcriptional activation. Consequently, inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes. Furthermore, LSD1 is involved in several signaling pathways crucial for cancer cell proliferation, survival, and migration, including the Wnt/β-catenin, PI3K/Akt/mTOR, and Notch pathways.[1][5][6] By inhibiting LSD1, this compound can modulate these pathways, leading to anti-tumor effects. For instance, this compound has been shown to inhibit the stemness and migration of gastric cancer cells and reduce the expression of the immune checkpoint protein PD-L1.[7]
Quantitative Data
The following table summarizes the in vitro activity of this compound and provides recommended concentration ranges for various cell-based assays based on data for potent LSD1 inhibitors.
| Parameter | Value | Cell Line Example | Reference |
| IC50 (LSD1 enzymatic activity) | 13 nM | - | [7] |
| Cell Viability / Cytotoxicity Assay | 1 - 10 µM | BGC-823 (gastric cancer) | [7] |
| Western Blot (Histone Methylation) | 1 - 2 µM | BGC-823 (gastric cancer) | [7] |
| Gene Expression Analysis (RT-qPCR) | 1 - 2 µM | BGC-823 (gastric cancer) | [7] |
| Cell Migration / Invasion Assay | 1 - 2 µM | BGC-823 (gastric cancer) | [7] |
Signaling Pathway
Caption: LSD1 signaling pathways and the effects of this compound.
Experimental Workflow
Caption: General workflow for cell culture experiments with this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest (e.g., BGC-823)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Methylation
This protocol describes the detection of changes in global histone H3 lysine 4 mono- and di-methylation upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1-2 µM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and Total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me1 and H3K4me2 to the total Histone H3 levels.
Cell Migration Assay (Wound Healing Assay)
This protocol is used to assess the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound (e.g., 1-2 µM) or vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at different time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to determine the migration rate.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the expression of target genes affected by this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1-2 µM) or vehicle control for the desired duration.[7]
-
Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and forward and reverse primers for your target and housekeeping genes.
-
Perform the qPCR reaction in a qPCR instrument.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
References
- 1. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone demethylase LSD1 deficiency during high-salt diet is associated with enhanced vascular contraction, altered NO-cGMP relaxation pathway, and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LSD1 Inhibitors in In Vivo Animal Models
A Guideline for Researchers, Scientists, and Drug Development Professionals
Introduction: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in various cellular processes, including differentiation, proliferation, and stemness. Its dysregulation is implicated in numerous diseases, particularly cancer, making it a promising therapeutic target. This document provides a comprehensive overview of the in vivo application of various LSD1 inhibitors in animal models, offering a valuable resource for designing and executing preclinical studies with novel compounds such as Lsd1-IN-15. While specific data for this compound is not yet publicly available, the information presented here for other structurally or functionally related LSD1 inhibitors can serve as a strong foundation for determining appropriate experimental parameters.
Data Presentation: In Vivo Dosages of LSD1 Inhibitors
The following table summarizes the in vivo dosages, administration routes, and treatment schedules for several LSD1 inhibitors across different animal models and disease contexts. This data provides a comparative landscape for estimating appropriate dosage ranges for new chemical entities targeting LSD1.
| LSD1 Inhibitor | Animal Model | Disease Model | Route of Administration | Dosage | Treatment Schedule | Key Findings | Reference |
| Compound [I] | Mouse (MV4-11 xenograft) | Acute Myeloid Leukemia (AML) | Oral | 10 and 20 mg/kg | Not Specified | Dose-dependent tumor growth suppression. | [1] |
| Compound 15 | Mouse | Acute Promyelocytic Leukemia (APL) | Oral | Not Specified | Not Specified | 62% increased survival. | [2][3] |
| Unnamed TCP derivative | Mouse (APL model) | Acute Promyelocytic Leukemia (APL) | Oral | 11.25 and 22.50 mg/kg | Not Specified | Increased survival by 35% and 62% respectively. | [4] |
| Bomedemstat | Mouse (NEPC PDX) | Neuroendocrine Prostate Cancer | Oral | 7.5 and 15 mg/kg | Daily | Significant intra-tumoral accumulation. | [5] |
| Bomedemstat | Mouse | Not Specified | Oral | 40 mg/kg/day | Daily | Well-tolerated with reversible thrombocytopenia. | [5] |
| GSK2879552 | Mouse (SCLC xenograft) | Small Cell Lung Cancer (SCLC) | Oral | 1.5 mg/kg | Not Specified | Well-tolerated, over 80% tumor growth inhibition. | [6] |
| Eplerenone (in LSD1+/- mice) | Mouse (LSD1+/-) | Hypertension | Not Specified | 100 mg/kg/day | Two weeks | Significant decrease in systolic blood pressure. | [7] |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies of an Oral LSD1 Inhibitor in a Xenograft Mouse Model
This protocol is a generalized representation based on common practices reported in the cited literature.
1. Animal Model:
-
Species: Nude mice (athymic) or NOD-SCID mice are commonly used for xenograft studies to prevent graft rejection.
-
Cell Line: A human cancer cell line with known LSD1 expression (e.g., MV4-11 for AML, NCI-H526 for SCLC) is selected.
-
Implantation: 1-10 million cells are typically suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
2. Drug Formulation and Administration:
-
Formulation: The LSD1 inhibitor is formulated for oral administration. A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water. The compound is suspended to the desired concentration.
-
Administration: The formulation is administered via oral gavage at a specific volume (e.g., 10 mL/kg body weight).
3. Treatment Schedule:
-
Initiation: Treatment typically begins once the tumors reach a palpable size (e.g., 100-200 mm³).
-
Frequency: Dosing can be once or twice daily, depending on the pharmacokinetic properties of the compound.
-
Duration: Treatment continues for a predefined period, often 2-4 weeks, or until the tumors in the control group reach a maximum allowable size.
4. Endpoint Analysis:
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors and/or tissues can be collected to assess target engagement. This may include measuring levels of histone methylation (e.g., H3K4me2) by Western blot or immunohistochemistry.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival is plotted using a Kaplan-Meier curve.
Visualization of Pathways and Workflows
Signaling Pathway of LSD1 Inhibition
Caption: LSD1 inhibition leads to increased H3K4me2, promoting tumor suppressor gene expression and cell differentiation, ultimately inhibiting tumor growth.
Experimental Workflow for In Vivo LSD1 Inhibitor Studies
Caption: A typical workflow for evaluating the in vivo efficacy of an LSD1 inhibitor in a xenograft mouse model.
Concluding Remarks
The successful in vivo application of LSD1 inhibitors requires careful consideration of the animal model, dosage, administration route, and treatment schedule. The data and protocols presented herein, derived from studies on various LSD1 inhibitors, provide a solid framework for initiating preclinical research with novel compounds. Researchers should consider the specific characteristics of their compound, such as its pharmacokinetic and pharmacodynamic profile, to tailor these general guidelines to their specific experimental needs. As with any in vivo study, it is crucial to adhere to ethical guidelines for animal research and to include appropriate control groups to ensure the validity of the experimental results.
References
- 1. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine-specific demethylase-1 deficiency increases agonist signaling via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LSD1 Inhibition in Acute Myeloid Leukemia (AML) Research
Note: The specific compound "Lsd1-IN-15" was not found in publicly available research. Therefore, these application notes utilize GSK2879552 , a well-characterized, potent, and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), as a representative example to illustrate the application of LSD1 inhibitors in Acute Myeloid Leukemia (AML) research. The principles, protocols, and mechanisms described herein are broadly applicable to other potent LSD1 inhibitors.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[1][2][3] LSD1 can also demethylate H3K9me1/2 in different contexts, acting as a transcriptional co-activator.[2] In acute myeloid leukemia (AML), LSD1 is frequently overexpressed and plays a crucial role in blocking the differentiation of leukemic blasts and maintaining the leukemogenic potential of leukemia stem cells (LSCs).[1][2][4][5] Inhibition of LSD1 has emerged as a promising therapeutic strategy for AML, as it can induce differentiation, inhibit proliferation, and reduce the self-renewal capacity of AML cells.[4][6]
GSK2879552 is an irreversible, mechanism-based inhibitor of LSD1.[1][7] Its application in AML research has demonstrated potent anti-proliferative effects and the ability to induce a differentiated immunophenotype in a variety of AML subtypes.[1][8] These notes provide an overview of the application of LSD1 inhibitors like GSK2879552 in AML research, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
In Vitro Activity of GSK2879552 in AML Cell Lines
The following table summarizes the anti-proliferative activity of GSK2879552 across a panel of human AML cell lines. The data highlights the broad efficacy of LSD1 inhibition in various AML subtypes.
| Cell Line | AML Subtype | EC50 (nM) | Reference |
| 19 of 25 AML cell lines | Various | Average of 38 | [8] |
| Primary AML patient samples (4 out of 5) | Various | Average of 205 | [8] |
Note: EC50 values represent the concentration of the inhibitor that gives half-maximal response in cell proliferation or viability assays.
In Vivo Efficacy of GSK2879552 in an AML Mouse Model
Studies using a mouse model of MLL-AF9-driven AML have demonstrated the in vivo efficacy of GSK2879552.
| Treatment Group | Endpoint | Result | p-value | Reference |
| Control | % GFP+ cells in bone marrow (Day 17) | 80% | <0.012 | [7][8][9] |
| GSK2879552 | % GFP+ cells in bone marrow (Day 17) | 2.8% | <0.012 | [7][8][9] |
| GSK2879552 | % GFP+ cells in bone marrow (1-week post-therapy) | 1.8% | N/A | [8] |
| Control | Survival | Succumbed to AML by 28 days post-transplant | N/A | [8] |
| GSK2879552 | Survival | Prolonged survival | N/A | [8] |
Experimental Protocols
Cell Proliferation Assay
This protocol describes a method to determine the effect of an LSD1 inhibitor on the proliferation of AML cells.
Materials:
-
AML cell lines (e.g., SKM-1, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
LSD1 inhibitor (e.g., GSK2879552) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 6-10 days at 37°C in a humidified incubator with 5% CO2.[10]
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Flow Cytometry for Differentiation Markers
This protocol is for assessing the induction of myeloid differentiation in AML cells following treatment with an LSD1 inhibitor by measuring the expression of cell surface markers like CD11b and CD86.
Materials:
-
AML cells treated with LSD1 inhibitor or vehicle control
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD11b and CD86
-
Isotype control antibodies
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population and analyze the percentage of cells positive for CD11b and CD86.
In Vivo AML Mouse Model
This protocol provides a general outline for evaluating the in vivo efficacy of an LSD1 inhibitor in a patient-derived xenograft (PDX) or a genetically engineered mouse model (GEMM) of AML.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Human AML cells (e.g., MLL-AF9 transduced hematopoietic progenitors)
-
LSD1 inhibitor formulated for in vivo administration
-
Vehicle control
-
Equipment for intravenous or oral administration
-
Flow cytometry setup for monitoring engraftment (e.g., detecting GFP+ cells)
Protocol:
-
Transplant human AML cells into recipient mice via tail vein injection.[8]
-
Monitor engraftment by periodically analyzing peripheral blood for the presence of leukemic cells (e.g., GFP+ cells).
-
Once engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer the LSD1 inhibitor or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitor the health of the mice regularly, including body weight and signs of toxicity.
-
At the end of the treatment period, euthanize a cohort of mice and harvest bone marrow, spleen, and peripheral blood to assess tumor burden by flow cytometry.[7][8]
-
Monitor the remaining mice for survival.
-
Analyze the data for statistical significance in the reduction of tumor burden and improvement in overall survival.
Mandatory Visualizations
Caption: LSD1 Signaling Pathway in AML.
Caption: Experimental Workflow for Evaluating an LSD1 Inhibitor in AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 6. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroendocrine Tumors using a Potent LSD1 Inhibitor
Disclaimer: The specific compound "LSD1-IN-15" is not a publicly recognized identifier for a Lysine-Specific Demethylase 1 (LSD1) inhibitor. The following application notes and protocols are provided as a comprehensive guide for utilizing a potent and selective LSD1 inhibitor for the investigation of neuroendocrine tumors (NETs), based on published data for well-characterized LSD1 inhibitors. Researchers should validate the specific properties of their chosen inhibitor.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] By modulating histone methylation, LSD1 plays a critical role in the regulation of gene expression.[2] In numerous cancers, including neuroendocrine tumors, LSD1 is overexpressed and its activity is associated with poor prognosis, tumor progression, and resistance to therapy.[3][4] Inhibition of LSD1 has emerged as a promising therapeutic strategy for these malignancies.[5]
Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that arise from neuroendocrine cells. A key driver in many NETs, particularly small cell lung cancer (SCLC) and neuroendocrine prostate cancer (NEPC), is the transcription factor ASCL1.[6][7] LSD1 is a critical co-factor for the neuroendocrine transcriptional program driven by ASCL1.[8][9] Potent and selective LSD1 inhibitors function by blocking the demethylase activity of LSD1, leading to the suppression of the ASCL1-dependent neuroendocrine transcriptional program and the re-expression of tumor suppressor genes like YAP1.[7][8][9] This ultimately results in reduced tumor cell growth, induction of apoptosis, and inhibition of tumor progression.[6]
These application notes provide an overview of the mechanism of action of LSD1 inhibitors in NETs and detailed protocols for their use in preclinical research.
Mechanism of Action in Neuroendocrine Tumors
LSD1 inhibition in neuroendocrine tumors primarily disrupts the core transcriptional machinery that defines the neuroendocrine phenotype. The key molecular events are summarized in the signaling pathway diagram below.
References
- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo | BioWorld [bioworld.com]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: LSD1 Inhibitors in Combination Cancer Therapy
Disclaimer: Specific preclinical and clinical data for Lsd1-IN-15 is not publicly available. The following application notes and protocols are based on data from other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as iadademstat (ORY-1001), bomedemstat (IMG-7289), seclidemstat (SP-2509), and INCB059872. These examples are intended to be representative of the therapeutic strategies and experimental methodologies employed for this class of inhibitors.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis by regulating gene expression through the demethylation of histone and non-histone proteins.[1][2] Overexpressed in a variety of cancers, LSD1 has emerged as a promising therapeutic target.[3][4] Inhibition of LSD1 can induce differentiation, suppress proliferation, and modulate the tumor microenvironment.[5][6][7] Preclinical and clinical studies have demonstrated that combining LSD1 inhibitors with other anticancer agents, including immunotherapy, chemotherapy, and targeted agents, can lead to synergistic or enhanced therapeutic efficacy.[8][9][10] These combination strategies aim to overcome resistance, improve response rates, and expand the therapeutic potential of existing cancer treatments.[6][11]
This document provides an overview of the application of LSD1 inhibitors in combination with other cancer therapies, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: Preclinical Efficacy of LSD1 Inhibitors in Combination with Immunotherapy
| LSD1 Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| Bomedemstat (IMG-7289) | Anti-PD-1 | Small Cell Lung Cancer (SCLC) | Syngeneic Mouse Model | Tumor Growth Inhibition, CD8+ T cell infiltration | Enhanced tumor suppression and increased T cell infiltration compared to single agents. | [8] |
| Iadademstat (ORY-1001) | Anti-PD-L1 | Cervical Cancer | Xenograft Mouse Model | Tumor Growth Inhibition | Significantly inhibited tumor growth compared to monotherapy.[10] | [10] |
| Seclidemstat (SP-2509) | Anti-PD-1 | Ovarian Cancer (SCCOHT) | 3D Spheroid Co-culture | T-cell Infiltration | Stimulated T-cell infiltration into tumor spheroids. | [12] |
| Phenelzine | Anti-PD-1 | Triple-Negative Breast Cancer (TNBC) | Xenograft Mouse Model | Tumor Growth and Metastasis | Significantly suppressed tumor growth and pulmonary metastasis.[1] | [1] |
Table 2: Preclinical Efficacy of LSD1 Inhibitors in Combination with Chemotherapy
| LSD1 Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| Iadademstat (ORY-1001) | Paclitaxel | Small Cell Lung Cancer (SCLC) | - | Clinical Trial (Phase II) | Ongoing clinical trial to assess safety and efficacy.[13][14] | [13][14] |
| Seclidemstat (SP-2509) | Cisplatin/Carboplatin | Ovarian Cancer | Cell Lines (SKOV3, OVCAR8) | Cell Viability, Apoptosis | Synergistically reduced cell viability and increased apoptosis.[2] | [2] |
| NCD38 | Cisplatin/Carboplatin | Ovarian Cancer | Cell Lines (SKOV3, OVCAR8) | Cell Viability, Apoptosis | Synergistically reduced cell viability and increased apoptosis.[2] | [2] |
| Phenelzine | Nab-paclitaxel | Breast Cancer | - | Immune Response | Promoted an M1 macrophage-like tumoricidal immune response.[1] | [1] |
Table 3: Preclinical Efficacy of LSD1 Inhibitors in Combination with Targeted Therapies
| LSD1 Inhibitor | Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| GSK2879552 | All-trans retinoic acid (ATRA) | Acute Myeloid Leukemia (AML) | Cell Lines (MOLM-13, OCI-AML3) | Differentiation (CD11b expression), Cytotoxicity | Synergistically enhanced differentiation and induced caspase-mediated cell death.[8] | [8] |
| INCB059872 | All-trans retinoic acid (ATRA) | Acute Myeloid Leukemia (AML) | Cell Lines, Primary AML cells | Differentiation (CD86, CD11b expression), Apoptosis | Synergistically promoted differentiation and increased apoptosis. | [15] |
| Seclidemstat (SP-2509) | Panobinostat (HDAC inhibitor) | Acute Myeloid Leukemia (AML) | In vivo 'primagrafts' | Survival | Significantly improved survival compared to single agents.[16] | [16] |
| Corin (dual LSD1/HDAC inhibitor) | - | Melanoma | Mouse Model | Tumor Growth Inhibition | Reduced tumor growth by 61% after 28 days.[17] | [17] |
Experimental Protocols
Protocol 1: Evaluation of Synergistic Anti-Tumor Efficacy of an LSD1 Inhibitor and Anti-PD-1 in a Syngeneic Mouse Model of SCLC
Objective: To determine if the combination of an LSD1 inhibitor and an anti-PD-1 antibody results in enhanced anti-tumor activity in an immunocompetent mouse model of Small Cell Lung Cancer.
Materials:
-
SCLC cell line (e.g., H22)
-
6-8 week old male C57BL/6 mice
-
LSD1 inhibitor (e.g., OG-L002)
-
Anti-mouse PD-1 antibody
-
Vehicle control
-
Phosphate Buffered Saline (PBS)
-
Matrigel
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immune cell profiling (e.g., anti-CD8, anti-CD4, anti-GZMB)
Procedure:
-
Tumor Cell Implantation:
-
Culture SCLC cells to 80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize mice into four treatment groups (n=6 per group): Vehicle control, LSD1 inhibitor alone, anti-PD-1 antibody alone, and LSD1 inhibitor + anti-PD-1 antibody.
-
Administer the LSD1 inhibitor (e.g., 400 µg OG-L002) intraperitoneally once daily for 14 days.
-
Administer the anti-mouse PD-1 antibody (e.g., 200 µg) intraperitoneally three times a week for two weeks.
-
-
Tumor Measurement:
-
Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Immune Cell Profiling:
-
At the end of the study, collect peripheral blood and tumors.
-
Prepare single-cell suspensions from tumors.
-
Stain cells with fluorescently labeled antibodies against immune cell markers.
-
Analyze the proportion of CD8+ T cells, CD4+ T cells, and activated (GZMB+) CD8+ T cells by flow cytometry.
-
-
Data Analysis:
-
Compare tumor growth curves between treatment groups using appropriate statistical analysis (e.g., two-way ANOVA).
-
Compare immune cell populations between groups using a t-test or one-way ANOVA.
-
Protocol 2: In Vitro Assessment of Synergistic Cytotoxicity of an LSD1 Inhibitor and a Chemotherapeutic Agent in Ovarian Cancer Cells
Objective: To evaluate the synergistic effect of an LSD1 inhibitor and a platinum-based chemotherapy agent on the viability and apoptosis of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR8)
-
LSD1 inhibitor (e.g., Seclidemstat (SP-2509))
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Cell culture medium and supplements
-
96-well and 6-well plates
-
MTT assay kit
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Viability Assay (MTT):
-
Seed ovarian cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with a dose range of the LSD1 inhibitor alone, cisplatin alone, and the combination of both for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Seed cells in 6-well plates and treat with the LSD1 inhibitor, cisplatin, or the combination at predetermined synergistic concentrations for 48 hours.
-
Harvest cells and wash with PBS.
-
Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.
-
-
Data Analysis:
-
Compare the effects of single agents versus the combination on cell viability and apoptosis using statistical tests such as a t-test or ANOVA.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: LSD1 inhibition upregulates PD-L1 expression, enhancing the efficacy of PD-1 blockade.
Caption: Combined LSD1 inhibition and ATRA synergistically promote AML cell differentiation and apoptosis.
Experimental Workflow Diagrams
References
- 1. targetedonc.com [targetedonc.com]
- 2. KDM1A/LSD1 inhibition enhances chemotherapy response in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perturbing LSD1 and WNT rewires transcription to synergistically induce AML differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Inhibition of Histone Lysine-specific Demethylase 1 Elicits Breast Tumor Immunity and Enhances Antitumor Efficacy of Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes | Haematologica [haematologica.org]
- 9. Clinical responsiveness to All-trans Retinoic Acid is potentiated by LSD1 inhibition and associated with a quiescent transcriptome in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crosstalk between lysine-specific demethylase 1 (LSD1) and histone deacetylases mediates antineoplastic efficacy of HDAC inhibitors in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Facebook [cancer.gov]
- 14. Iadademstat + Paclitaxel for Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. researchgate.net [researchgate.net]
- 16. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cellular Responses to Lsd1-IN-15 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating chromatin structure, LSD1 is involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival.[2] Overexpression of LSD1 has been implicated in various cancers, particularly acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and sustains the proliferation of leukemic stem cells.[2][3] This makes LSD1 a compelling therapeutic target for oncology and other diseases.
Lsd1-IN-15 is a potent and specific inhibitor of LSD1. By blocking the demethylase activity of LSD1, this compound can induce significant phenotypic changes in cancer cells, including apoptosis, cell cycle arrest, and terminal differentiation. Flow cytometry is an indispensable tool for quantifying these cellular responses, providing rapid, multi-parametric analysis at the single-cell level.
This document provides detailed protocols for using flow cytometry to analyze three key cellular outcomes of this compound treatment: induction of apoptosis, alterations in cell cycle progression, and promotion of myeloid differentiation.
Mechanism of Action & Signaling Pathways
This compound treatment impacts multiple signaling pathways. Two key pathways are:
-
Induction of Apoptosis via p53 Activation: LSD1 can demethylate the tumor suppressor protein p53, leading to its inactivation. Inhibition of LSD1 by this compound prevents p53 demethylation, resulting in its stabilization and activation. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, which initiates the mitochondrial apoptosis cascade.[4][5][6]
-
Promotion of Myeloid Differentiation: In hematopoietic cells, LSD1 forms a repressive complex with the transcription factor GFI1 (Growth Factor Independence 1). This complex binds to the promoter regions of key myeloid lineage genes, such as those regulated by PU.1, and represses their transcription, thereby blocking differentiation.[7][8][9] this compound disrupts the LSD1/GFI1 complex, leading to the expression of PU.1 target genes like ITGAM (CD11b) and CD86, and promoting myeloid differentiation.[7][10]
Data Presentation: Expected Outcomes
Treatment of susceptible cancer cell lines (e.g., THP-1, MOLM-13 AML cells) with this compound is expected to yield dose- and time-dependent changes. The following tables summarize representative quantitative data based on published results for potent LSD1 inhibitors.
Table 1: Induction of Apoptosis in THP-1 Cells after 72h Treatment
| This compound Conc. | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle (DMSO) | 92.1 ± 2.5 | 4.5 ± 1.1 | 3.4 ± 0.9 |
| 100 nM | 75.3 ± 3.1 | 15.8 ± 2.2 | 8.9 ± 1.5 |
| 500 nM | 48.9 ± 4.0 | 35.2 ± 3.5 | 15.9 ± 2.1 |
| 1 µM | 25.6 ± 3.8 | 50.1 ± 4.2 | 24.3 ± 3.3 |
Table 2: Cell Cycle Distribution of MOLM-13 Cells after 48h Treatment
| This compound Conc. | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.1 | 40.5 ± 1.8 | 14.3 ± 1.1 |
| 100 nM | 58.9 ± 2.5 | 28.1 ± 1.5 | 13.0 ± 0.9 |
| 500 nM | 70.3 ± 3.3 | 15.6 ± 2.0 | 14.1 ± 1.4 |
| 1 µM | 75.1 ± 3.9 | 10.2 ± 1.7 | 14.7 ± 1.6 |
Table 3: Upregulation of Myeloid Differentiation Markers in THP-1 Cells after 96h Treatment
| This compound Conc. | CD11b MFI (GeoMean) | % CD11b Positive | CD86 MFI (GeoMean) | % CD86 Positive |
| Vehicle (DMSO) | 50 ± 8 | 5.2 ± 1.3 | 35 ± 6 | 4.1 ± 1.1 |
| 100 nM | 150 ± 22 | 25.8 ± 3.4 | 110 ± 18 | 22.5 ± 2.9 |
| 500 nM | 450 ± 45 | 65.1 ± 5.1 | 320 ± 39 | 60.3 ± 4.5 |
| 1 µM | 780 ± 62 | 88.9 ± 6.2 | 590 ± 55 | 85.4 ± 5.8 |
Experimental Workflow & Protocols
A generalized workflow for analyzing cellular responses to this compound is depicted below. Specific protocols for each assay follow.
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
12x75 mm flow cytometry tubes
Procedure:
-
Cell Treatment: Seed and treat cells with desired concentrations of this compound and vehicle control for the appropriate duration (e.g., 48-72 hours).
-
Harvesting Cells:
-
For suspension cells (e.g., THP-1), collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, gently detach using a cell scraper or Trypsin-EDTA, then collect by centrifugation.
-
-
Washing: Wash cells twice with cold PBS to remove media components. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
PI Staining & Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) staining solution immediately before analysis.[11]
-
Analyze the samples on a flow cytometer without delay.[12]
-
Gating:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
12x75 mm flow cytometry tubes
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Harvesting & Washing: Harvest approximately 1-2 x 10⁶ cells per sample and wash once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[5]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Use a histogram to visualize DNA content. The first peak represents G0/G1 phase, the valley represents S phase, and the second peak (with approximately double the fluorescence of G1) represents G2/M phase.
-
Protocol 3: Analysis of Myeloid Differentiation Markers (CD11b/CD86)
This protocol measures the surface expression of key myeloid differentiation markers.
Materials:
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
PE-conjugated anti-human CD11b
-
APC-conjugated anti-human CD86
-
-
Isotype control antibodies (PE- and APC-conjugated)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
12x75 mm flow cytometry tubes
Procedure:
-
Cell Treatment: Culture and treat cells with this compound for an appropriate duration to allow for protein expression changes (e.g., 72-96 hours).
-
Harvesting & Counting: Harvest cells and perform a cell count. Aliquot approximately 0.5-1 x 10⁶ cells per tube.
-
Washing: Wash cells once with 2 mL of cold Flow Cytometry Staining Buffer. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer.
-
Add the pre-titrated amounts of anti-CD11b, anti-CD86, and corresponding isotype controls to the appropriate tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Final Wash & Resuspension:
-
Wash the cells twice with 2 mL of Staining Buffer to remove unbound antibodies.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer.
-
If not using a fixable viability dye, add 7-AAD just prior to analysis to exclude dead cells.
-
-
Analysis:
References
- 1. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]
- 10. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lsd1-IN-15 for Studying Epithelial-Mesenchymal Transition (EMT): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is orchestrated by a complex network of signaling pathways and transcriptional regulators.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical epigenetic regulator of EMT.[1][2] LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription.[2][3] By removing these marks, LSD1 generally acts as a transcriptional co-repressor. Its role in EMT is often mediated through its interaction with key EMT-inducing transcription factors, such as SNAIL1 (Snail).[1][4] The SNAIL1/LSD1 complex is recruited to the promoters of epithelial genes, like E-cadherin (CDH1), leading to their repression and the subsequent loss of the epithelial phenotype.[1][4]
Given its pivotal role in EMT, LSD1 has become an attractive therapeutic target for inhibiting cancer metastasis. Small molecule inhibitors of LSD1 are valuable tools for studying the molecular mechanisms of EMT and for developing novel anti-cancer therapies. While specific data for Lsd1-IN-15 is not extensively available in the public domain, this document provides comprehensive application notes and detailed protocols using well-characterized LSD1 inhibitors as a guide for investigating the role of LSD1 in EMT. These protocols can be adapted for use with this compound or other novel LSD1 inhibitors.
Mechanism of Action of LSD1 in EMT
LSD1-mediated regulation of EMT is a multifaceted process involving the modulation of key signaling pathways and direct transcriptional repression of epithelial genes.
Core Mechanism:
-
Interaction with SNAIL1: LSD1 is recruited by the transcription factor SNAIL1 to the promoter of the E-cadherin gene (CDH1).[1][4]
-
Histone Demethylation: At the CDH1 promoter, LSD1 removes the H3K4me2 active histone mark.[5]
-
Transcriptional Repression: The removal of this active mark leads to the transcriptional repression of E-cadherin, a cornerstone of epithelial cell-cell adhesion.[1][5]
-
Induction of Mesenchymal Phenotype: The loss of E-cadherin disrupts cell-cell junctions and contributes to the acquisition of a migratory, mesenchymal phenotype, characterized by the upregulation of mesenchymal markers like N-cadherin and Vimentin.[6]
Involvement in Signaling Pathways:
-
Transforming Growth Factor-β (TGF-β) Signaling: The TGF-β pathway is a potent inducer of EMT. LSD1 has been shown to be a key mediator of TGF-β-induced EMT.[3][7] TGF-β signaling can lead to the expression of EMT-inducing transcription factors like SNAIL, which then recruit LSD1 to repress epithelial genes.
-
Wnt/β-catenin Signaling: LSD1 can activate the Wnt/β-catenin signaling pathway, which is also implicated in EMT.
-
Protein Kinase C (PKC) Signaling: Phosphorylation of LSD1 by PKCα is required for its association with the E-cadherin promoter, highlighting the role of post-translational modifications in regulating LSD1 activity during EMT.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on various LSD1 inhibitors, demonstrating their effects on EMT-related processes.
Table 1: Inhibitory Activity of Selected LSD1 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| HCI-2509 | Lung Adenocarcinoma Cell Lines | 0.3 - 5 | [8] |
| GSK2879552 | SCLC Cell Lines | Varies by cell line | [9] |
| Tranylcypromine (TCP) | Breast Cancer Cells | High concentration needed | [8] |
| SP2509 | Clear Cell Renal Cell Carcinoma | Not specified | [10] |
Table 2: Effect of LSD1 Inhibition on EMT Marker Expression
| Inhibitor | Cell Line | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |
| Pargyline | Prostate Cancer (LNCaP) | Upregulated | Downregulated | Downregulated | [6] |
| LSD1 knockdown | Gastric Cancer | Upregulated | Downregulated | Downregulated | [5] |
| LSD1 knockdown | Cervical Cancer | Upregulated | Not specified | Downregulated | [11] |
| LSD1 inhibition | Breast Cancer | Upregulated | Not specified | Not specified | [1] |
Table 3: Functional Effects of LSD1 Inhibition on EMT
| Inhibitor/Method | Cell Line | Effect on Migration | Effect on Invasion | Reference |
| Pargyline | Prostate Cancer (LNCaP) | Reduced | Reduced | [6] |
| LSD1 knockdown | Breast Cancer | Inhibited | Suppressed | [1] |
| LSD1 inhibition | Lung Adenocarcinoma | Decreased to ~50% | Not specified | [8] |
| LSD1 knockdown | Cervical Cancer | Inhibited | Inhibited | [11] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on EMT are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment with LSD1 Inhibitor
This protocol describes the general procedure for culturing epithelial cells and treating them with an LSD1 inhibitor to induce or reverse EMT.
Materials:
-
Epithelial cell line of interest (e.g., MCF-7, A549, MDCK)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or other LSD1 inhibitor (e.g., Pargyline, Tranylcypromine)
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the epithelial cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to the desired final concentrations. A concentration range should be tested to determine the optimal dose.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the LSD1 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific cell line and the endpoint being measured.
-
Observation: Monitor the cells for morphological changes indicative of EMT (e.g., loss of cobblestone morphology, acquisition of a spindle-like shape) using a phase-contrast microscope.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western Blot, qRT-PCR, Immunofluorescence).
Western Blot Analysis of EMT Markers
This protocol is for detecting changes in the protein expression of epithelial (E-cadherin) and mesenchymal (N-cadherin, Vimentin) markers.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Immunofluorescence Staining for EMT Markers
This protocol allows for the visualization of changes in the subcellular localization and expression of EMT markers.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with blocking solution for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate with DAPI or Hoechst solution for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for EMT-related Genes
This protocol quantifies the changes in mRNA expression levels of EMT-related genes.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., CDH1, CDH2, VIM, SNAI1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Cell Migration and Invasion Assays
These assays are crucial for functionally assessing the effect of LSD1 inhibition on the migratory and invasive potential of cells.
Materials:
-
Cells grown to a confluent monolayer in a 6-well or 12-well plate
-
Sterile 200 µL pipette tip
-
Serum-free or low-serum medium
-
Microscope with a camera
Procedure:
-
Create the Scratch: Once the cells have formed a confluent monolayer, create a "scratch" or "wound" in the center of the well using a sterile pipette tip.
-
Wash: Gently wash the well with PBS to remove detached cells.
-
Add Medium: Add fresh serum-free or low-serum medium with the LSD1 inhibitor or vehicle control.
-
Image at Time 0: Immediately capture images of the scratch at multiple defined locations.
-
Incubate: Incubate the plate at 37°C and 5% CO2.
-
Image at Subsequent Time Points: Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Materials:
-
Transwell inserts (with 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Prepare Cells: Resuspend the treated and control cells in serum-free medium.
-
Seed Cells: Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add Chemoattractant: Add medium containing the chemoattractant to the lower chamber.
-
Incubate: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Remove Non-invading Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Image and Quantify: Take pictures of the stained cells and count the number of invading cells in several random fields of view.
Visualizations
Signaling Pathways
Caption: LSD1 in EMT Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow for Studying this compound in EMT.
Logical Relationship
Caption: Logical Flow of LSD1 Inhibition on EMT.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scratch Wound Healing Assay [en.bio-protocol.org]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. clyte.tech [clyte.tech]
- 5. Transwell Migration Assay [bio-protocol.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal violet and E-cadherin immunofluorescence staining [bio-protocol.org]
- 10. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
Troubleshooting & Optimization
Lsd1-IN-15 Technical Support Center: Troubleshooting Aqueous Solubility
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for handling Lsd1-IN-15, a potent Lysine-Specific Demethylase 1 (LSD1) inhibitor. Due to its hydrophobic nature, achieving and maintaining its solubility in aqueous solutions for experimental use can be challenging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme involved in histone demethylation and transcriptional regulation.[1] Dysregulation of LSD1 is linked to various cancers, making it a significant target in oncology research.[2][3] this compound also shows inhibitory activity against MAO-A and MAO-B.[1] Like many small molecule kinase inhibitors, it is a lipophilic compound with inherently low water solubility.[4][5]
Q2: Why does this compound have poor solubility in aqueous solutions?
The molecular structure of this compound, like many enzyme inhibitors, is hydrophobic. This characteristic leads to unfavorable interactions with water molecules, causing the compound to aggregate and precipitate out of aqueous solutions such as cell culture media or phosphate-buffered saline (PBS).[4][6]
Q3: What is the recommended solvent for creating a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic inhibitors.[4][7] It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental solution. What can I do?
Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps, starting with the simplest:
-
Final Concentration Check: Ensure the final concentration in your aqueous medium is not too high. The solubility of a compound is significantly lower in aqueous solutions compared to DMSO.[8] Determine the maximum achievable concentration without precipitation by performing a dilution series.
-
Vortexing: Add the DMSO stock solution drop-wise to the aqueous solution while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.
-
Reduce DMSO Percentage: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Use Co-solvents: For more challenging situations, especially for in vivo preparations, using a co-solvent system can drastically improve solubility.[6] A common formulation involves DMSO, PEG300, and Tween-80.[9]
-
Gentle Warming: Gently warming the aqueous solution to 37°C before and during the addition of the DMSO stock can sometimes help improve solubility. However, be cautious about the thermal stability of this compound.
-
Sonication: Brief sonication of the final solution can help to break down small aggregates and re-dissolve the compound. Use a bath sonicator to avoid overheating the sample.
Q5: How should I store stock and working solutions of this compound?
-
Stock Solutions (in DMSO): Aliquot the high-concentration DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. A common storage guideline is up to 6 months at -80°C or 1 month at -20°C.[9]
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Due to the compound's limited stability and solubility in aqueous buffers, storing diluted solutions is not advisable as precipitation can occur over time.[7]
This compound Solubility Data
The solubility of this compound is highly dependent on the solvent. The following table summarizes its expected solubility characteristics based on its hydrophobic nature and data from similar compounds. Researchers should empirically determine the precise solubility for their specific experimental conditions.
| Solvent | Expected Solubility | Notes |
| DMSO | High (e.g., ≥ 25 mg/mL) | Recommended for primary stock solutions.[9] |
| Ethanol | Soluble | May be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (PBS, Media) | Very Low / Insoluble | Direct dissolution is not recommended. Dilution from a stock solution is required.[7][8] |
| Aqueous Solution with Co-solvents | Soluble (formulation dependent) | Formulations with PEG300 and Tween-80 can achieve solubility in the mg/mL range.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.
-
Aliquot the stock solution into single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution and bring it to room temperature.
-
Warm the desired aqueous solution (e.g., cell culture medium, PBS) to 37°C.
-
Perform a serial dilution of the DMSO stock to an intermediate concentration if necessary. This helps to minimize the volume of DMSO added to the final solution.
-
While vigorously vortexing the pre-warmed aqueous solution, add the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically <0.5%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it indicates the concentration is above the solubility limit under these conditions.
-
Use the freshly prepared working solution immediately for your experiment.
Visual Guides
The following diagrams illustrate key workflows and biological context for using this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified diagram of LSD1's role in gene regulation and signaling.
References
- 1. This compound | LSD1抑制剂 | MCE [medchemexpress.cn]
- 2. news-medical.net [news-medical.net]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.hi.is [iris.hi.is]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Lsd1-IN-15 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-15. The information herein is designed to address specific issues that may be encountered during the optimization of this compound concentration in various in vitro assays.
Note on this compound: Publicly available data for a compound with the exact designation "this compound" is limited. Therefore, this guide utilizes data from a representative and well-characterized LSD1 inhibitor, LSD1-IN-27 , to provide concrete examples and recommendations. Researchers should validate the optimal concentrations for their specific lot of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LSD1 and its inhibitor, this compound?
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as non-histone proteins like p53.[1][2][3] This enzymatic activity plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers.[1][4] this compound is a small molecule inhibitor that targets the catalytic activity of LSD1. For instance, the representative inhibitor LSD1-IN-27 is an orally active and potent LSD1 inhibitor.[5]
Q2: What is a good starting concentration range for this compound in a biochemical assay?
For a biochemical assay, a good starting point is to test a wide range of concentrations centered around the reported biochemical IC50 value. For the representative inhibitor LSD1-IN-27, the biochemical IC50 is 13 nM.[5] Therefore, a suggested starting range would be from 0.1 nM to 1 µM, using serial dilutions.
Q3: What is a recommended starting concentration range for this compound in a cellular assay?
Cellular assays typically require higher concentrations than biochemical assays due to factors like cell permeability and stability in culture media. For LSD1-IN-27, effective concentrations in cellular assays with gastric cancer cells were in the range of 1-2 µM.[5] A prudent approach is to start with a broad concentration range, for example, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell line and endpoint.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
It is crucial to differentiate between the desired inhibitory effect and general cytotoxicity. A standard cell viability assay, such as an MTT, MTS, or a live/dead cell staining assay, should be performed in parallel with your functional assays. This will help you identify a concentration range that effectively inhibits LSD1 without causing significant cell death.
Q5: What are the potential off-target effects of this compound?
While potent LSD1 inhibitors are designed for selectivity, off-target effects are always a possibility, especially at higher concentrations.[6] For example, some LSD1 inhibitors have shown activity against monoamine oxidases A and B (MAO-A and MAO-B) due to structural similarities in the FAD-binding domain.[1] It is advisable to consult the literature for any known off-target activities of your specific inhibitor or to perform selectivity profiling against related enzymes if such effects are a concern for your experimental system.
Troubleshooting Guide
This guide addresses common problems encountered when optimizing this compound concentration in in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of LSD1 activity in a biochemical assay | Incorrect assay conditions: Sub-optimal buffer pH, temperature, or incubation time. | Ensure all assay components are at the recommended temperature and pH. Verify the incubation time as per the assay protocol. |
| Degraded inhibitor: this compound may have degraded due to improper storage or handling. | Prepare fresh dilutions of the inhibitor from a new stock. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light). | |
| Insufficient inhibitor concentration: The concentrations tested are too low to inhibit the enzyme effectively. | Expand the concentration range to higher values (e.g., up to 10 µM or higher). | |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Incomplete mixing: Reagents are not uniformly mixed in the wells. | Gently tap the plate after adding all reagents or use a plate shaker at a low speed to ensure thorough mixing. | |
| Precipitation of the inhibitor: this compound may have limited solubility in the assay buffer. | Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent for the stock solution or adding a small percentage of a solubilizing agent like DMSO (ensure it doesn't affect the assay). | |
| Inconsistent results in cellular assays | Cell health and density: Variations in cell seeding density or overall cell health can affect the response to the inhibitor. | Maintain consistent cell culture practices, including seeding density and passage number. Regularly check for mycoplasma contamination. |
| Inhibitor stability in culture media: The inhibitor may not be stable over the course of a long-term cellular experiment. | Assess the stability of this compound in your specific cell culture medium over time. Consider replenishing the inhibitor with fresh media for longer experiments. | |
| Cell line-specific sensitivity: Different cell lines can have varying sensitivities to the same inhibitor. | The optimal concentration must be determined empirically for each cell line. | |
| Observed effect is due to cytotoxicity, not specific inhibition | High inhibitor concentration: The concentration used is toxic to the cells. | Perform a dose-response curve for cell viability in parallel with your functional assay. Choose a concentration that shows the desired inhibitory effect with minimal impact on cell viability. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of the representative LSD1 inhibitor, LSD1-IN-27, and provides a comparison with other known LSD1 inhibitors.
| Inhibitor | Biochemical IC50 | Cellular Assay Type | Cell Line | Effective Cellular Concentration / IC50 | Reference |
| LSD1-IN-27 | 13 nM | Stemness and Migration | BGC-823, MFC (Gastric Cancer) | 1-2 µM | [5] |
| HCI-2509 | 13 nM | Cell Growth | Neuroblastoma Cell Lines | High nM to low µM range | [2] |
| OG-668 | 7.6 nM | Antiproliferative | AML and SCLC | Low nM range | [1][7] |
| SP-2509 | 2.5 µM | Antiproliferative | AML and SCLC | Moderate activity | [1][7] |
Experimental Protocols
LSD1 (KDM1A) HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol is a general guideline for determining the biochemical IC50 of this compound.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
Europium-labeled anti-histone antibody (e.g., anti-H3K4me0)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
This compound
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 2 µL of the this compound dilutions to the wells of the microplate. Include wells with buffer only as a negative control and wells with a known LSD1 inhibitor as a positive control.
-
Add 2 µL of the LSD1 enzyme solution to all wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the demethylation reaction by adding 2 µL of the biotinylated H3 peptide substrate.
-
Incubate the plate for 1-2 hours at room temperature.
-
Stop the reaction and perform the detection by adding 4 µL of a pre-mixed solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability (MTS) Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine-specific histone demethylase 1 (LSD1): A potential molecular target for tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Lsd1-IN-15 off-target effects and how to mitigate them
Welcome to the technical support center for Lsd1-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By demethylating H3K4me1/2, LSD1 is typically associated with transcriptional repression, while its activity on H3K9me1/2 can lead to transcriptional activation.[4][5] LSD1 is a component of several large protein complexes, including the CoREST and NuRD complexes, which are critical for its function in gene regulation.[1][6]
Q2: What are off-target effects and why are they a concern for a chemical probe like this compound?
Off-target effects occur when a chemical probe or drug interacts with proteins other than its intended target.[7] These unintended interactions can lead to misleading experimental results, confounding data interpretation, and potential cellular toxicity.[7] For a selective inhibitor like this compound, understanding and controlling for off-target effects is critical to ensure that the observed biological phenotype is a true consequence of LSD1 inhibition.
Q3: Is there a known off-target profile for this compound?
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
This guide provides a systematic approach to identifying and minimizing the impact of potential off-target effects of this compound in your experiments.
Issue 1: Unexpected or inconsistent experimental results.
Unexpected phenotypes or data that varies between experiments could be due to off-target effects. Here’s how to troubleshoot:
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is crucial to confirm that this compound is engaging with LSD1 in your experimental system.
-
Western Blot Analysis: A primary method to confirm LSD1 inhibition is to measure the levels of its histone marks. Inhibition of LSD1 should lead to an increase in global or site-specific levels of H3K4me1/2.[9]
| Experiment | Purpose | Expected Outcome with this compound |
| Western Blot for H3K4me2 | To confirm enzymatic inhibition of LSD1. | Increased levels of H3K4me2. |
| Western Blot for LSD1 | To check for inhibitor-induced degradation of LSD1. | No significant change in total LSD1 protein levels. |
Step 2: Employ Control Compounds
Using appropriate controls is fundamental to distinguishing on-target from off-target effects.
-
Structurally Similar Inactive Control: If available, use a molecule that is structurally similar to this compound but does not inhibit LSD1. This helps to identify effects caused by the chemical scaffold itself rather than by LSD1 inhibition.
-
Structurally Dissimilar LSD1 Inhibitor: Use another potent and selective LSD1 inhibitor with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Step 3: Perform Cellular Target Engagement Assays
Biochemical assays can be performed to assess the direct interaction of this compound with LSD1 in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of LSD1 in the presence of this compound would confirm target engagement.
Issue 2: How to proactively assess the selectivity of this compound?
To build a comprehensive understanding of this compound's selectivity, consider the following approaches:
Broad Kinase and Amine Oxidase Screening
-
Kinome Scanning: Screen this compound against a large panel of kinases (e.g., KinomeScan™) to identify potential off-target kinase interactions.
-
Amine Oxidase Panel: Given the structural homology, test this compound against a panel of FAD-dependent amine oxidases, including MAO-A and MAO-B.
Proteome-Wide Approaches
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound or competitive profiling with broad-spectrum probes can identify cellular proteins that bind to the inhibitor.
Issue 3: How to design experiments to minimize the influence of off-target effects?
1. Dose-Response Experiments
-
Perform dose-response studies and correlate the concentration of this compound required to observe a cellular phenotype with its IC50 for LSD1 inhibition. A significant discrepancy between the phenotypic EC50 and the enzymatic IC50 may suggest off-target effects.
2. Genetic Knockdown/Knockout
-
Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to deplete LSD1. The phenotype of LSD1 depletion should phenocopy the effects of this compound treatment if the inhibitor is acting on-target.
Experimental Protocols
Protocol 1: Western Blot for H3K4me2 Levels
-
Cell Treatment: Plate cells and treat with a dose-range of this compound (and vehicle control) for the desired time (e.g., 24-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extract onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against H3K4me2.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize to total Histone H3 levels.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting for LSD1.
-
Data Analysis: Plot the amount of soluble LSD1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
Signaling Pathways and Workflows
Below are diagrams illustrating the LSD1 signaling pathway and a recommended experimental workflow for investigating off-target effects.
Caption: LSD1, as part of the CoREST complex, demethylates H3K4me1/2, leading to transcriptional repression. This compound inhibits this activity.
Caption: A stepwise workflow to determine if an observed cellular phenotype is due to on-target or off-target effects of this compound.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethylase-independent roles of LSD1 in regulating enhancers and cell fate transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Lsd1-IN-15 in experimental conditions
Welcome to the technical support center for Lsd1-IN-15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with the use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for short-term storage and -80°C for long-term storage, protected from light. When preparing stock solutions, use anhydrous DMSO. For cellular assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound can modulate gene expression, leading to the induction of cell differentiation and the suppression of tumor growth in various cancer models.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to be a specific inhibitor of LSD1, cross-reactivity with other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), can occur, especially at higher concentrations.[1] It is advisable to perform control experiments to assess the potential contribution of off-target effects in your specific experimental system.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in preclinical in vivo models. However, formulation and stability in vehicle solutions should be carefully optimized. It is recommended to prepare fresh formulations for each administration and to conduct pilot studies to determine the optimal dosing regimen and to monitor for any potential toxicity.
Troubleshooting Guides
Inconsistent or No Activity in Cellular Assays
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods, especially in aqueous media at room temperature or 37°C. |
| Low Cell Permeability | Increase incubation time to allow for sufficient cellular uptake. Ensure the final DMSO concentration is compatible with your cell line and does not exceed 0.5%. |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. IC50 values can vary between different cell types. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to LSD1 inhibition. Verify LSD1 expression levels in your cell line. Consider using a positive control cell line known to be sensitive to LSD1 inhibitors. |
| Presence of Serum Proteins | Serum proteins in the culture medium can bind to small molecules and reduce their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line's health. |
High Background or Off-Target Effects in Biochemical Assays
| Potential Cause | Recommended Solution |
| Non-specific Inhibition | Lower the concentration of this compound. High concentrations are more likely to cause off-target effects. |
| Cross-reactivity with MAO-A/B | If your experimental system expresses MAO-A or MAO-B, consider using a more selective LSD1 inhibitor or perform counter-screening assays with purified MAO-A and MAO-B enzymes. |
| Assay Interference | Some assay components can interfere with the inhibitor. Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify any assay artifacts. |
| Compound Precipitation | Visually inspect the assay wells for any signs of precipitation. Determine the solubility of this compound in your assay buffer. The final concentration should not exceed its solubility limit. |
Variability in Western Blot Results for Histone Methylation Marks
| Potential Cause | Recommended Solution |
| Suboptimal Antibody | Validate the specificity of your primary antibodies for the histone methylation mark of interest (e.g., H3K4me2, H3K9me2). Use positive and negative controls where possible. |
| Timing of Lysate Preparation | The effect of this compound on histone methylation can be dynamic. Perform a time-course experiment to determine the optimal treatment duration for observing changes in histone marks. |
| Histone Extraction Inefficiency | Ensure your protocol for histone extraction is efficient and reproducible. Incomplete extraction can lead to variability in the levels of detected histone marks. |
| Inconsistent Loading | Normalize histone levels by probing for a total histone protein (e.g., Total H3) to ensure equal loading of samples. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer
This protocol is adapted from a general method for assessing the stability of small molecule inhibitors.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the working solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the integrity of this compound in the collected aliquots using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.
Table 1: Example Data for this compound Stability in PBS at 37°C
| Time (hours) | % Parent Compound Remaining |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 90 |
| 24 | 75 |
| 48 | 60 |
Note: This is example data and actual stability may vary.
Visualizations
Caption: LSD1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cellular assays using this compound.
References
Technical Support Center: Lsd1-IN-15 Cytotoxicity Assessment in Non-Cancerous Cell Lines
Disclaimer: Information regarding a specific compound designated "Lsd1-IN-15" is not currently available in published scientific literature. The following troubleshooting guides and FAQs have been compiled based on existing research on various other Lysine-Specific Demethylase 1 (LSD1) inhibitors to provide general guidance. Researchers should validate these methodologies for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of LSD1 inhibitors in non-cancerous cell lines?
A1: The cytotoxic effects of LSD1 inhibitors appear to be more pronounced in cancer cells than in non-cancerous cell lines. Some studies have indicated that certain LSD1 inhibitors exhibit anti-cancer effects without significant toxicity in non-cancerous cells at similar concentrations[1][2]. For instance, some novel inhibitors showed no significant toxicity in non-cancer AHH-1 cells at a concentration of 1 μM[2]. Another inhibitor, GSK690, has been reported to be effective against Acute Myeloid Leukemia (AML) with low cytotoxicity to animal cells[3]. However, it is crucial to note that some LSD1 inhibitors, such as NCL1, have been shown to induce toxicity in specific non-cancerous tissues, like the testes, by promoting apoptosis[4]. Therefore, the cytotoxicity in non-cancerous cells should be empirically determined for each specific inhibitor and cell line.
Q2: How can I measure the cytotoxicity of an LSD1 inhibitor in my non-cancerous cell line?
A2: Standard colorimetric assays are widely used to measure cytotoxicity. The two most common methods are the MTT assay and the Lactate Dehydrogenase (LDH) assay.
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. The amount of formazan is proportional to the number of living cells.[5][6][7][8]
-
LDH Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[9][10][11][12][13]
Detailed protocols for both assays are provided in the "Experimental Protocols" section below.
Q3: What are the primary signaling pathways involved in the cytotoxic effects of LSD1 inhibitors?
A3: Inhibition of LSD1 in cancer cells has been shown to induce apoptosis (programmed cell death) through various signaling pathways. While the specific mechanisms can vary between cell types and inhibitors, common pathways include:
-
Induction of Apoptosis: Many LSD1 inhibitors have been observed to induce apoptosis in cancer cells.[14][15][16] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.[15]
-
Modulation of Bcl-2 Family Proteins: LSD1 inhibitors can downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to an increased susceptibility to apoptosis.[1]
-
p53 Pathway Activation: In some contexts, LSD1 inhibition can lead to the activation of the p53 tumor suppressor pathway, which can, in turn, trigger cell cycle arrest and apoptosis.[17][18]
A simplified diagram of a potential signaling pathway is provided in the "Visual Guides" section.
Q4: Have any tissue-specific toxicities been reported for LSD1 inhibitors in non-cancerous tissues?
A4: Yes, some studies have indicated potential tissue-specific toxicities. For example, the LSD1 inhibitor NCL1 was found to cause testicular toxicity in mice, leading to dysfunctional spermatogenesis through the induction of apoptosis[4]. This highlights the importance of evaluating the effects of LSD1 inhibitors in various non-cancerous cell types and in vivo models to understand their complete safety profile.
Quantitative Data Summary
The following table summarizes the limited available data on the cytotoxicity of specific LSD1 inhibitors in non-cancerous cell lines.
| LSD1 Inhibitor | Non-Cancerous Cell Line/Model | Observed Effect | Citation |
| Unnamed Novel Inhibitors | AHH-1 (non-cancerous cell line) | No significant toxicity at 1 μM | [2] |
| GSK690 (GSK354) | Animal cells | Low cytotoxicity | [3] |
| SP2509 | Normal cells | Did not enhance apoptosis, unlike in cancer cells | [1] |
| NCL1 | Mouse testes | Induced caspase-dependent apoptosis and dysfunctional spermatogenesis | [4] |
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a standard procedure for determining cell viability.[5][6][7][8]
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with various concentrations of your LSD1 inhibitor. Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[5] The reference wavelength should be greater than 650 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Cytotoxicity Assay Protocol
This protocol provides a method for quantifying cell death by measuring LDH release.[9][10][11][12][13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is important to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 1000 RPM for 5 minutes.[9] Carefully transfer a specific volume (e.g., 100 µL) of the supernatant from each well to a new, clean 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[9]
-
Stop Reaction (if applicable): Some kits may require the addition of a stop solution.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (commonly 490 nm) using a plate reader.[9][10][12]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Visual Guides
Caption: Experimental workflow for assessing the cytotoxicity of an LSD1 inhibitor.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, SP2509 Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
Lsd1-IN-15 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lsd1-IN-15 in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to facilitate accurate experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is presumed to be a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[1][2][3] By inhibiting LSD1's catalytic activity, this compound is expected to lead to an increase in global H3K4 and H3K9 methylation levels, thereby altering gene expression. LSD1 can also demethylate non-histone proteins such as p53, and its inhibition can affect these pathways as well.[1][4]
Q2: What are the expected IC50 or EC50 values for this compound?
While specific experimental data for this compound is not widely published, a related compound, Lsd1-IN-11p, is a potent, reversible LSD1 inhibitor with a reported IC50 of 79 nM in biochemical assays.[5] It is anticipated that this compound would exhibit similar potency. However, the exact IC50 and EC50 values should be determined empirically in your specific assay system. These values can vary depending on the experimental conditions, such as enzyme and substrate concentrations, cell type, and incubation time.
Q3: Which biochemical assays are recommended for determining the IC50 of this compound?
Several robust biochemical assays are available to determine the potency of LSD1 inhibitors.[2] Commonly used methods include:
-
Peroxidase-Coupled Assay: This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[1][2] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.[2][6]
-
HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This is a highly sensitive antibody-based assay that directly detects the demethylated histone peptide substrate.[1][7]
-
Amplex Red Assay: This is a fluorometric assay that also detects H₂O₂ production.[2]
-
Direct Antibody-Based Assays (e.g., ELISA-like): These assays use an antibody specific to the demethylated product to quantify enzyme activity.[8]
Q4: What cellular assays can be used to assess the activity of this compound?
To confirm the on-target activity of this compound in a cellular context, the following assays are recommended:
-
Western Blotting: Assess the global levels of H3K4me2 and H3K9me2. Treatment with an effective LSD1 inhibitor should lead to a dose-dependent increase in these methylation marks.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): Determine the effect of this compound on the growth of cancer cell lines, particularly those known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines).[1]
-
Flow Cytometry for Differentiation Markers: In AML cell lines like THP-1, LSD1 inhibition is known to induce differentiation. The expression of cell surface markers such as CD11b and CD86 can be monitored by flow cytometry as a measure of biological response.[9]
-
Quantitative RT-PCR (qRT-PCR): Measure changes in the expression of known LSD1 target genes.
Dose-Response Data for Representative Reversible LSD1 Inhibitors
The following table summarizes IC50 and EC50 values for well-characterized, reversible LSD1 inhibitors to provide a reference for expected potencies.
| Compound | Assay Type | System | Potency | Reference |
| HCI-2509 | Biochemical | Recombinant LSD1 | IC50: 13 nM | [4] |
| Cellular (Viability) | Neuroblastoma Cell Lines | IC50: High nM to low µM range | [4] | |
| SP-2509 | Biochemical (HTRF) | Recombinant LSD1 | IC50: 2.5 µM | [1] |
| Compound 48 | Biochemical | Recombinant LSD1 | IC50: 0.58 µM | [10] |
Experimental Protocols
Biochemical IC50 Determination using a Peroxidase-Coupled Assay
This protocol is adapted from established methods for measuring LSD1 inhibition.[1][11]
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3(1-21)K4 peptide substrate
-
This compound
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
Black 96-well plates
-
Plate reader capable of fluorescence measurement (Ex/Em = 530-540/585-595 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤ 0.5%.
-
In a black 96-well plate, add the diluted this compound solutions. Include "no inhibitor" and "no enzyme" controls.
-
Add recombinant LSD1 enzyme to each well (except "no enzyme" controls) to a final concentration of ~30-40 nM.
-
Pre-incubate the plate on ice for 15 minutes.
-
Prepare a reaction mix containing the H3K4me2 peptide substrate (at its Km concentration), HRP, and Amplex Red reagent in Assay Buffer.
-
Initiate the enzymatic reaction by adding the reaction mix to all wells.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Induction of CD11b in THP-1 Cells
This protocol outlines the assessment of this compound-induced differentiation in an AML cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
FITC-conjugated anti-human CD11b antibody
-
Flow cytometer
-
6-well plates
Procedure:
-
Seed THP-1 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 72-96 hours. Include a DMSO-treated vehicle control.
-
After the incubation period, harvest the cells and wash them with PBS containing 1% BSA.
-
Resuspend the cells in 100 µL of PBS with 1% BSA and add the FITC-conjugated anti-CD11b antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with PBS with 1% BSA to remove unbound antibody.
-
Resuspend the cells in 500 µL of PBS and analyze by flow cytometry.
-
Quantify the percentage of CD11b-positive cells for each treatment condition.
-
Plot the percentage of CD11b-positive cells against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. epigentek.com [epigentek.com]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Lsd1-IN-15 Animal Studies
Disclaimer: Lsd1-IN-15 is a preclinical research compound with limited publicly available in vivo toxicity data. The following troubleshooting guide and FAQs are based on the known toxicities of the broader class of Lysine-Specific Demethylase 1 (LSD1) inhibitors and general strategies for managing toxicities in animal studies. Researchers should always perform dose-escalation and tolerability studies for their specific animal model and experimental conditions.
Troubleshooting Guides
Managing Common Toxicities Associated with LSD1 Inhibition
LSD1 plays a crucial role in hematopoietic stem cell differentiation and maturation.[1] Consequently, on-target toxicity is frequently observed in the hematopoietic system, manifesting as thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[1][2]
Table 1: Troubleshooting Common Hematological Toxicities
| Observed Toxicity | Potential Cause | Recommended Action | Monitoring Parameters |
| Thrombocytopenia | On-target inhibition of LSD1 affecting megakaryopoiesis and thrombopoiesis.[3] | - Dose Reduction: Lower the dose of this compound. - Intermittent Dosing: Introduce drug holidays to allow for platelet recovery. - Supportive Care: In severe cases, consider platelet-rich plasma transfusions (consult with veterinary staff). | - Complete Blood Count (CBC) with platelet count (pre-dose, and 1-2 times weekly during treatment). - Monitor for signs of bleeding (petechiae, bruising, hemorrhage). |
| Neutropenia | On-target inhibition of LSD1 affecting granulopoiesis.[1][2] | - Dose Reduction or Interruption: Similar to thrombocytopenia, reduce the dose or temporarily halt treatment. - G-CSF Administration: Consider prophylactic or therapeutic administration of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil production (consult with veterinary staff for appropriate dosing and timing).[4] | - CBC with absolute neutrophil count (ANC) (pre-dose, and 1-2 times weekly). - Monitor for signs of infection (lethargy, fever, localized inflammation). |
| General Morbidity (Weight loss, lethargy, rough coat) | Can be secondary to hematological toxicities, off-target effects, or general drug intolerance. | - Supportive Care: Provide nutritional support (e.g., palatable, high-calorie food), hydration (subcutaneous fluids), and maintain a clean, stress-free environment.[5] - Dose Adjustment: Re-evaluate the dosing regimen. | - Daily body weight and clinical scoring. - Food and water intake. |
Frequently Asked Questions (FAQs)
Q1: We are observing significant thrombocytopenia in our mouse model treated with this compound. What is the likely mechanism and how can we mitigate this?
A1: Thrombocytopenia is a known on-target toxicity of LSD1 inhibitors.[2] LSD1 is essential for the normal differentiation of hematopoietic stem cells into mature megakaryocytes, the precursors to platelets.[1] Inhibition of LSD1 can disrupt this process, leading to a decreased production of platelets.
Mitigation Strategies:
-
Dose Optimization: The first step is to perform a dose-response study to find the minimum effective dose with an acceptable safety profile. It's possible your current dose is too high.
-
Modified Dosing Schedule: Instead of continuous daily dosing, consider an intermittent schedule (e.g., 5 days on, 2 days off; or every other day dosing). This allows for recovery of the hematopoietic system.
-
Biomarker Monitoring: Preclinical studies with other epigenetic modulators have shown that monitoring expression of genes like NFE2 and PF4 in blood samples could potentially serve as early biomarkers for predicting thrombocytopenia.[3]
Q2: Our animals are developing neutropenia and are susceptible to infections. What are the best practices for managing this?
A2: Neutropenia is another common on-target effect of LSD1 inhibition due to its role in myeloid cell differentiation.[1] This can compromise the animal's immune system.
Management Protocol:
-
Aseptic Technique: Ensure all procedures (injections, blood draws) are performed under sterile conditions to minimize the risk of introducing pathogens.
-
Prophylactic Antibiotics: In consultation with a veterinarian, you may consider prophylactic antibiotics in the drinking water, especially if the neutropenia is severe (ANC < 500 cells/µL).
-
G-CSF Support: Granulocyte-colony stimulating factor (G-CSF) is a standard treatment for chemotherapy-induced neutropenia and can be effective in preclinical models.[4][6] It stimulates the bone marrow to produce more neutrophils. A typical dose for mice is 5 µg/kg/day, but this should be optimized for your specific model.[4]
-
Enhanced Monitoring: Implement a rigorous health monitoring plan, including daily checks for signs of infection and regular CBCs.
Q3: What are the recommended vehicle formulations for in vivo studies with novel small molecule inhibitors like this compound?
A3: The choice of vehicle is critical and can significantly impact drug solubility, bioavailability, and toxicity. While specific data for this compound is unavailable, common formulations for preclinical in vivo studies of small molecule inhibitors include:
-
Aqueous-based: 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.
-
Lipid-based: Corn oil or other triglycerides, which can be suitable for oral administration of lipophilic compounds.
-
Cyclodextrin-based: Formulations with hydroxypropyl-β-cyclodextrin (HPβCD) can enhance the solubility of poorly soluble compounds for parenteral administration.
It is crucial to test the tolerability of the vehicle alone in a control group of animals before initiating the main study.
Q4: Are there any known off-target effects of LSD1 inhibitors that we should be aware of?
A4: While hematological toxicities are the most prominent on-target effects, off-target effects can occur with any small molecule inhibitor. For some LSD1 inhibitors, toxicities in other organs have been reported. For example, one selective LSD1 inhibitor, NCL1, was shown to cause testicular toxicity in mice.[7] Therefore, it is advisable to perform a comprehensive toxicity assessment in your studies, including:
-
Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any potential organ damage.
-
Serum Chemistry: Analyze blood samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
Visualizations
Signaling Pathway & Experimental Workflow
Caption: Mechanism of this compound induced hematological toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Non–chemotherapy drug–induced neutropenia: key points to manage the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 6. targetedonc.com [targetedonc.com]
- 7. Selective lysine‐specific demethylase 1 inhibitor, NCL1, could cause testicular toxicity via the regulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Treatment with LSD1 Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Lsd1-IN-15." Therefore, this technical support center provides generalized guidance for long-term treatment protocols and challenges based on data from various well-characterized small molecule inhibitors of Lysine-Specific Demethylase 1 (LSD1). Researchers should adapt these recommendations to the specific properties of their inhibitor of interest.
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps before initiating a long-term experiment with an LSD1 inhibitor?
A1: Before starting a long-term study, it is essential to:
-
Characterize the inhibitor's potency: Determine the IC50 value of your inhibitor against purified LSD1 and its EC50 in the specific cell line(s) you plan to use. This will establish the on-target activity and the effective concentration range.
-
Assess short-term toxicity: Perform a dose-response curve for cell viability over a shorter period (e.g., 72 hours) to identify the concentration range that is cytotoxic versus cytostatic.
-
Confirm on-target activity in cells: Verify that the inhibitor increases global levels of H3K4me1/2, known substrates of LSD1, via Western blot.[1][2] This confirms the inhibitor is engaging its target within the cellular context.
-
Evaluate stability: Determine the stability of the compound in your specific cell culture medium at 37°C over time. Unstable compounds will require more frequent media changes and replenishment of the inhibitor.
Q2: How do I determine the optimal concentration and dosing schedule for long-term treatment?
A2: The optimal concentration for long-term studies is typically at or slightly above the EC50 value that induces a desired biological effect (e.g., growth inhibition, differentiation) without causing excessive immediate cytotoxicity.
-
For continuous exposure, the media and inhibitor should be replenished regularly. The frequency depends on the inhibitor's stability and the cell line's metabolic rate. A common starting point is every 48-72 hours.
-
Some studies have shown that prolonged treatment, even for weeks, is feasible with some inhibitors. For instance, treatment of small cell lung cancer (SCLC) cell lines with the LSD1 inhibitor GSK690 for 17 days showed significant growth inhibition.
Q3: What are the potential mechanisms of acquired resistance to LSD1 inhibitors during long-term treatment?
A3: Cells can develop resistance to LSD1 inhibitors through various mechanisms. In SCLC, resistance has been associated with a shift from a neuroendocrine to a mesenchymal-like transcriptional state. This transition may involve the activation of pathways like TGF-β, which are negatively correlated with sensitivity to LSD1 inhibition.
Q4: What are the known off-target effects of LSD1 inhibitors?
A4: Off-target effects are a significant consideration for long-term studies. Since LSD1 shares structural similarity with monoamine oxidases (MAO-A and MAO-B), some inhibitors may also inhibit these enzymes.[1] It is crucial to test the selectivity of your specific inhibitor against these related enzymes. Some inhibitors have been reported to have off-target effects independent of LSD1's demethylase activity. For example, the cellular response to SP-2509 in AML cells was suggested to be dominated by off-target effects.[3]
Q5: Can LSD1 inhibitors be combined with other therapies for long-term treatment?
A5: Yes, combination therapies are a promising strategy. For instance, combining LSD1 inhibitors with all-trans retinoic acid (ATRA) has shown synergistic effects in acute myeloid leukemia (AML) by overcoming differentiation block.[4] In other contexts, combining LSD1 inhibitors with immune checkpoint blockade has been shown to enhance anti-tumor immunity.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Inhibitor Efficacy Over Time | 1. Compound Instability: The inhibitor may be degrading in the cell culture medium at 37°C. 2. Cellular Efflux: Cancer cells may upregulate efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor. 3. Acquired Resistance: Cells may have developed resistance through genetic or epigenetic changes. | 1. Assess Compound Stability: Use techniques like HPLC to determine the half-life of your inhibitor in culture medium. Increase the frequency of media and inhibitor changes accordingly. 2. Test for Efflux Pump Activity: Use known efflux pump inhibitors to see if efficacy is restored. 3. Investigate Resistance Mechanisms: Perform RNA-sequencing or other molecular analyses on resistant cells to identify altered pathways. Consider combination therapies to overcome resistance. |
| High Cellular Toxicity/Cell Death | 1. Concentration Too High: The chosen concentration may be cytotoxic rather than cytostatic for long-term exposure. 2. Off-Target Effects: The inhibitor may be hitting other essential cellular targets. 3. Accumulation of Toxic Metabolites: The inhibitor or its breakdown products may be accumulating to toxic levels. | 1. Re-evaluate Dose-Response: Perform a more detailed long-term dose-response curve to find a non-toxic, effective concentration. 2. Profile for Off-Targets: Test for activity against related enzymes like MAO-A/B. Compare the phenotype to that of LSD1 knockdown via shRNA or CRISPR to distinguish on-target from off-target effects. 3. Increase Media Replenishment: More frequent media changes can prevent the buildup of toxic substances. |
| Inconsistent or Variable Results | 1. Inconsistent Compound Dosing: Errors in dilution or inconsistent timing of inhibitor replenishment. 2. Cell Culture Inconsistency: Variations in cell passage number, confluency, or media batches. 3. Inhibitor Precipitation: Poor solubility of the inhibitor in the culture medium can lead to inconsistent effective concentrations. | 1. Prepare Fresh Stock Solutions: Prepare fresh inhibitor stock solutions regularly and use precise pipetting techniques. Maintain a strict replenishment schedule. 2. Standardize Cell Culture Practices: Use cells within a defined passage number range. Seed cells at a consistent density and monitor confluency. 3. Check Solubility: Visually inspect the media for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration. |
| No Increase in H3K4me1/2 Levels | 1. Inactive Compound: The inhibitor may have degraded or was not synthesized correctly. 2. Insufficient Concentration or Duration: The concentration or treatment time may be too low to see a significant change in histone marks. 3. Assay Failure: The Western blot protocol may be suboptimal. | 1. Verify Compound Activity: Test the compound in a biochemical assay with purified LSD1. 2. Perform a Dose- and Time-Course Experiment: Treat cells with a range of concentrations and for different durations to find the optimal conditions for observing changes in H3K4me1/2. 3. Optimize Western Blot: Ensure the use of validated antibodies and appropriate controls. |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay with an LSD1 Inhibitor
This protocol outlines a typical workflow for assessing the long-term effect of an LSD1 inhibitor on cancer cell proliferation.
1. Materials:
- Cancer cell line of interest
- Complete cell culture medium
- LSD1 inhibitor stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
- Plate reader
2. Procedure:
- Day 0: Cell Seeding
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a low density (e.g., 500-2000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells in the control wells do not become over-confluent by the end of the experiment.
- Incubate overnight at 37°C, 5% CO2.
- Day 1: Initial Treatment
- Prepare serial dilutions of the LSD1 inhibitor in complete medium. A typical concentration range to test would be from 0.01 to 10 µM. Include a vehicle control (e.g., DMSO).
- Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate inhibitor concentration or vehicle.
- Days 3, 5, 7, etc.: Compound Replenishment
- Repeat the treatment step by replacing the old medium with fresh medium containing the inhibitor or vehicle every 48-72 hours.
- Endpoint (e.g., Day 7, 10, or 14): Viability Measurement
- On the final day, allow the plate to equilibrate to room temperature for 30 minutes.
- Add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
- Incubate as recommended (e.g., 10 minutes at room temperature).
- Read the luminescence or fluorescence using a plate reader.
- Data Analysis:
- Normalize the readings to the vehicle control wells.
- Plot the normalized viability against the inhibitor concentration to generate a dose-response curve and determine the EC50 for long-term growth inhibition.
Protocol 2: Western Blot for Histone Marks After Long-Term Treatment
This protocol is for verifying on-target LSD1 inhibition by measuring H3K4me1/2 levels.
1. Materials:
- Cells treated long-term with an LSD1 inhibitor (from a parallel experiment to Protocol 1)
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-H3K4me1, anti-H3K4me2, anti-Total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system
2. Procedure:
- Cell Lysis:
- Wash the treated cells with ice-cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
- Normalize the protein amounts for all samples (e.g., load 15-20 µg of protein per lane).
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a membrane.
- Immunoblotting:
- Block the membrane for 1 hour at room temperature.
- Incubate with the primary antibody (e.g., anti-H3K4me2, diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing:
- Strip the membrane (if necessary) and re-probe with an antibody for total histone H3 as a loading control.
- Data Analysis:
- Quantify the band intensities using image analysis software.
- Normalize the H3K4me1/2 signal to the total H3 signal to determine the relative change in histone methylation upon inhibitor treatment.
Visualizations
Caption: LSD1 forms a complex with CoREST to demethylate H3K4me1/2, leading to transcriptional repression of target genes. LSD1 inhibitors block this activity.
Caption: Experimental workflow for a typical long-term cell culture study with an LSD1 inhibitor.
Caption: A troubleshooting decision tree for common issues encountered during long-term LSD1 inhibitor experiments.
References
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of the Potency of LSD1 Inhibitors: Lsd1-IN-27 and GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, Lsd1-IN-27 and GSK2879552. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a significant target for therapeutic intervention. LSD1 inhibitors are a class of drugs that block the enzymatic activity of LSD1, leading to the re-expression of tumor suppressor genes and subsequent anti-cancer effects.
GSK2879552 is an irreversible and selective LSD1 inhibitor that has been investigated in clinical trials for the treatment of small cell lung cancer (SCLC) and acute myeloid leukemia (AML). It functions by covalently modifying the FAD cofactor essential for LSD1's catalytic activity.
Lsd1-IN-27 (also referred to as compound 5ac in some literature) is another potent LSD1 inhibitor. While there is no public information available for a compound with the exact name "Lsd1-IN-15," Lsd1-IN-27 is a structurally related and well-characterized inhibitor.
Potency Comparison: Lsd1-IN-27 vs. GSK2879552
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported biochemical IC50 values for Lsd1-IN-27 and GSK2879552 against LSD1. To ensure a fair comparison, data from a comprehensive study that evaluated multiple LSD1 inhibitors under identical experimental conditions are prioritized.
| Inhibitor | Biochemical IC50 (HTRF Assay) | Biochemical IC50 (Peroxidase Coupled Assay) | Reference |
| Lsd1-IN-27 | 13 nM | Not Reported | [1] |
| GSK2879552 | 4.9 nM | 1.2 nM | [2][3] |
Note: Lower IC50 values indicate higher potency. The variation in IC50 values for GSK2879552 across different assays highlights the importance of considering the specific experimental conditions when comparing potencies. The Homogeneous Time-Resolved Fluorescence (HTRF) and peroxidase-coupled assays are two common methods for measuring LSD1 activity.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key assays used to determine the potency of LSD1 inhibitors.
Biochemical Assays for LSD1 Inhibition
1. Horseradish Peroxidase (HRP) Coupled Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.
-
Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red) to produce a detectable signal (colorimetric or fluorescent). The signal intensity is proportional to LSD1 activity.
-
Protocol Outline:
-
Recombinant human LSD1 enzyme is incubated with the inhibitor at various concentrations.
-
A dimethylated histone H3 peptide substrate is added to initiate the demethylation reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
An HRP/detection reagent mixture is added.
-
The reaction is incubated to allow for color or fluorescence development.
-
The signal is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is a fluorescence-based method that directly or indirectly measures the methylation state of the histone substrate.
-
Principle: This assay typically uses a biotinylated histone peptide substrate and a specific antibody that recognizes the demethylated product. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the biotinylated peptide is captured by streptavidin labeled with an acceptor fluorophore (e.g., XL665). When the antibody binds to the demethylated peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal.
-
Protocol Outline:
-
LSD1 enzyme, the inhibitor, and the biotinylated histone substrate are incubated together.
-
A solution containing the anti-demethylated histone antibody labeled with the donor fluorophore and streptavidin-labeled acceptor fluorophore is added.
-
The mixture is incubated to allow for antibody binding and FRET signal development.
-
The HTRF signal is read on a compatible microplate reader.
-
IC50 values are determined from the dose-response curves.[5]
-
Cellular Assay for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the engagement of a drug with its target protein in a cellular environment.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
Protocol Outline:
-
Cells are treated with the inhibitor or a vehicle control.
-
The cells are harvested and lysed (or kept intact).
-
The cell lysate (or intact cells) is divided into aliquots and heated to a range of temperatures.
-
The aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble target protein (LSD1) in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
A melting curve is generated by plotting the amount of soluble protein as a function of temperature, and the shift in the melting temperature upon inhibitor treatment is determined.[6][7]
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: LSD1 Signaling Pathway and Point of Inhibition.
Caption: HTRF Assay Experimental Workflow.
Conclusion
Both Lsd1-IN-27 and GSK2879552 are highly potent inhibitors of LSD1, with IC50 values in the low nanomolar range. Based on the available comparative data, GSK2879552 appears to be slightly more potent in biochemical assays. However, the choice of inhibitor will ultimately depend on the specific experimental context, including the cell type or model system being used, and whether a reversible or irreversible inhibitor is desired. It is always recommended to consult the primary literature and consider performing in-house validation experiments to determine the most suitable inhibitor for a particular research question.
References
- 1. LSD1-IN-27 - Immunomart [immunomart.org]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of high-throughput screening HTRF assay for identification small molecule inhibitors of Skp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LSD1 Inhibitors in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor efficacy of several lysine-specific demethylase 1 (LSD1) inhibitors in preclinical xenograft models. While this analysis was initiated to validate the efficacy of Lsd1-IN-15, a thorough search of published scientific literature and databases did not yield any specific information or experimental data for a compound with this designation. Consequently, this guide focuses on a selection of other prominent LSD1 inhibitors for which in vivo xenograft data is available: GSK2879552 , Seclidemstat (SP-2577) , INCB059872 , and HCI-2509 .
Introduction to LSD1 as a Therapeutic Target
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By modulating chromatin structure and gene expression, LSD1 is implicated in various cellular processes, including differentiation, proliferation, and stem cell biology. In numerous cancers, LSD1 is overexpressed and its activity is associated with tumor progression, metastasis, and poor prognosis. This has established LSD1 as a promising therapeutic target for oncology drug development.
Comparative Efficacy of LSD1 Inhibitors in Xenograft Models
The following tables summarize the in vivo anti-tumor activity of selected LSD1 inhibitors in various cancer xenograft models. The data has been compiled from publicly available research.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Key Outcomes | Citation |
| GSK2879552 | Small Cell Lung Cancer (SCLC) | NCI-H1417 subcutaneous xenograft | Oral administration | Significant tumor growth inhibition. Well-tolerated with no significant hematologic toxicities. | [1] |
| Acute Myeloid Leukemia (AML) | AML patient-derived xenograft (PDX) | Not specified | Inhibited AML blast colony formation. | [1] | |
| Seclidemstat (SP-2577) | Ewing Sarcoma | Ewing Sarcoma patient-derived xenograft | 100 mg/kg/day, intraperitoneal (IP), for 28 days | Statistically significant tumor growth inhibition. | [2] |
| Pediatric Sarcomas (RMS, OS) | Rhabdomyosarcoma (RMS) and Osteosarcoma (OS) xenografts | 100 mg/kg/day, IP, for 28 days | Statistically significant tumor growth inhibition in a subset of models. | [2] | |
| INCB059872 | Small Cell Lung Cancer (SCLC) | NCI-H526 and NCI-H1417 subcutaneous xenografts | Oral administration | Inhibited tumor growth and reduced serum levels of the neuroendocrine marker pro-GRP. | [3] |
| Acute Myeloid Leukemia (AML) | Human AML xenograft models | Oral administration | Significantly inhibited tumor growth and prolonged median survival. | [3] | |
| HCI-2509 | Prostate Cancer | PC3 subcutaneous xenograft | Intraperitoneal and oral administration | Significant inhibition of tumor volume. Well-tolerated with no significant myelosuppression. | [4] |
Experimental Protocols
A generalized protocol for establishing and evaluating the efficacy of anti-tumor agents in a subcutaneous xenograft model is outlined below. Specific details may vary between studies.
General Xenograft Model Protocol
-
Cell Culture: Tumor cells are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational drug (e.g., an LSD1 inhibitor) is administered according to a predetermined dosing schedule (e.g., daily, orally or intraperitoneally). The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include changes in body weight (as a measure of toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of the anti-tumor effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors in xenograft models.
Caption: LSD1-mediated signaling pathways in cancer.
Caption: Experimental workflow for xenograft studies.
Conclusion
The preclinical data for LSD1 inhibitors such as GSK2879552, Seclidemstat, INCB059872, and HCI-2509 demonstrate promising anti-tumor efficacy across a range of cancer types in xenograft models. These findings support the continued investigation of LSD1 inhibition as a therapeutic strategy in oncology. While no data was found for "this compound," the comparative data presented here for other inhibitors provides a valuable benchmark for the evaluation of any novel LSD1-targeting compounds that may emerge. Future studies, including head-to-head comparisons in standardized xenograft models, will be crucial for elucidating the relative potency and therapeutic potential of different LSD1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LSD1 Inhibitors: Lsd1-IN-15 and INCB059872
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key Epigenetic Modulators
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in various cancers. As a flavin-dependent monoamine oxidase, LSD1 plays a pivotal role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its aberrant activity is implicated in the pathogenesis of numerous malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer. This guide provides a detailed head-to-head comparison of two prominent LSD1 inhibitors, Lsd1-IN-15 and INCB059872, summarizing their biochemical and cellular activities based on available preclinical data.
At a Glance: Key Performance Indicators
The following tables summarize the reported biochemical potency, selectivity, and cellular activity of this compound and INCB059872. It is important to note that the presented data is compiled from various sources and may not have been generated under identical experimental conditions, which should be considered when making a direct comparison.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 (µM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Mechanism of Action |
| This compound | LSD1-CoREST | 0.149 | Inhibits MAO-A (IC50: 0.028 µM) | Inhibits MAO-B (IC50: 0.327 µM) | Not specified |
| INCB059872 | LSD1 | Potent (specific IC50 not consistently reported) | Selective over MAO-A/B | Selective over MAO-A/B | Irreversible (covalent FAD adduct)[1] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Cancer Type |
| This compound | LNCaP | Cell Growth Arrest | 9.9 | Prostate Cancer |
| INCB059872 | SCLC cell panel | Proliferation | 0.047 - 0.377 | Small Cell Lung Cancer[2] |
| INCB059872 | AML cell lines | Proliferation/Differentiation | Potent | Acute Myeloid Leukemia[3] |
Delving Deeper: Mechanism of Action and Signaling Pathways
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me1/2 within the context of the CoREST complex, which also includes HDAC1/2. This enzymatic activity leads to a more condensed chromatin state and subsequent gene silencing. A critical aspect of LSD1's oncogenic role is its interaction with transcription factors such as Growth Factor Independent 1 (GFI1), which recruits the LSD1/CoREST complex to specific gene promoters, thereby repressing genes involved in differentiation.
Inhibition of LSD1 disrupts this repressive complex, leading to the reactivation of tumor suppressor genes and the induction of cellular differentiation. INCB059872 is characterized as an irreversible inhibitor that forms a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation[1]. The precise mechanism of this compound has not been explicitly detailed in the available literature.
Caption: LSD1 in the CoREST complex represses transcription.
Experimental Methodologies
To provide context for the presented data, this section outlines typical experimental protocols used to evaluate LSD1 inhibitors.
LSD1 Enzymatic Assay (Coupled Peroxidase Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
-
Reagent Preparation:
-
LSD1 enzyme (e.g., recombinant human LSD1-CoREST complex) is diluted in assay buffer.
-
A dimethylated histone H3 peptide substrate (e.g., H3K4me2) is prepared in assay buffer.
-
A reaction mixture containing horseradish peroxidase (HRP) and a fluorogenic or chromogenic HRP substrate (e.g., Amplex Red) is prepared.
-
Test compounds (this compound, INCB059872) are serially diluted in DMSO.
-
-
Assay Procedure:
-
Test compounds are pre-incubated with the LSD1 enzyme in a microplate to allow for inhibitor binding.
-
The demethylation reaction is initiated by adding the H3K4me2 peptide substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C).
-
The HRP reaction mixture is added, and the plate is incubated to allow for the development of the fluorescent or colorimetric signal.
-
-
Data Analysis:
-
The signal is measured using a plate reader at the appropriate excitation/emission or absorbance wavelength.
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for an LSD1 enzymatic assay.
Cell Viability Assay (e.g., using LNCaP or AML cell lines)
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Cell Culture:
-
Cancer cell lines (e.g., LNCaP for prostate cancer, THP-1 for AML) are cultured in appropriate media and conditions.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Test compounds are serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
-
Viability Assessment:
-
A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well.
-
The plates are incubated according to the reagent manufacturer's instructions.
-
-
Data Analysis:
-
The luminescence, absorbance, or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle control.
-
IC50 or EC50 values are determined from the dose-response curves.
-
Caption: Workflow for a cell viability assay.
In Vivo Efficacy
Summary and Conclusion
Both this compound and INCB059872 are inhibitors of the epigenetic modifier LSD1, a promising target in oncology. Based on the available data:
-
INCB059872 is a potent and selective irreversible inhibitor of LSD1 with demonstrated cellular and in vivo activity in models of SCLC and AML. Its development appears to be more advanced, with data available from a wider range of preclinical studies.
-
This compound shows potent inhibition of the LSD1-CoREST complex. However, it also exhibits significant inhibitory activity against MAO-A and MAO-B, suggesting a broader selectivity profile compared to INCB059872. Its cellular activity has been reported in a prostate cancer cell line.
For researchers, the choice between these inhibitors would depend on the specific experimental goals. INCB059872 may be preferable for studies requiring a highly selective and irreversible LSD1 inhibitor with established in vivo activity. This compound could be a useful tool for studies where the combined inhibition of LSD1 and MAOs is of interest, or in the context of prostate cancer research.
It is crucial to emphasize that a definitive comparison of the potency and efficacy of these two compounds would require their evaluation in parallel under identical experimental conditions. The data presented in this guide serves as a summary of the currently available public information to aid researchers in their selection and experimental design.
References
A Comparative Guide to LSD1 Target Engagement Validation in Primary Patient Samples: Lsd1-IN-15 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lsd1-IN-15 and other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on validating their target engagement in primary patient samples. The information presented is intended to assist researchers in selecting the appropriate tools and methodologies for their preclinical and clinical studies.
LSD1 is a critical epigenetic regulator and a promising therapeutic target in various cancers, particularly hematological malignancies like acute myeloid leukemia (AML) and myelofibrosis.[1][2][3] Validating that an LSD1 inhibitor reaches and interacts with its target in a complex biological environment, such as primary patient samples, is crucial for interpreting its biological activity and therapeutic potential.
Comparison of LSD1 Inhibitors
Several classes of LSD1 inhibitors have been developed, each with distinct mechanisms of action. These can be broadly categorized as irreversible and reversible inhibitors. This compound falls into the category of tool compounds often used in preclinical research. For a comprehensive comparison, we will evaluate it alongside inhibitors that are currently in clinical development.
| Inhibitor | Class | Mechanism of Action | Status | Key Features |
| This compound | Irreversible (presumed) | Covalently binds to the FAD cofactor of LSD1. | Preclinical Tool | Research compound for in vitro and in vivo studies. |
| Iadademstat (ORY-1001) | Irreversible | Potent and selective covalent inhibitor of LSD1. | Clinical (Phase II) | Demonstrates robust induction of differentiation biomarkers in AML patient samples.[1] |
| GSK-2879552 | Irreversible | Potent and selective inactivator of LSD1. | Clinical (Terminated) | Has shown anti-proliferative effects in AML cell lines and primary patient-derived marrow samples.[4] |
| Bomedemstat (IMG-7289) | Irreversible | Orally active irreversible inhibitor of LSD1. | Clinical (Phase II) | Shows clinical activity in advanced myelofibrosis, with platelet count used as a pharmacodynamic biomarker.[5] |
| Seclidemstat (SP-2577) | Reversible/Non-competitive | Allosterically inhibits LSD1, potentially disrupting protein-protein interactions. | Clinical (Phase I/II) | Being investigated in FET-rearranged sarcomas.[6][7] |
| Pulrodemstat (CC-90011) | Reversible | Potent, selective, and reversible inhibitor of LSD1. | Clinical (Phase I/II) | Demonstrates antiproliferative activity in AML and SCLC cells.[8] |
Validating Target Engagement in Primary Patient Samples
Multiple methodologies can be employed to confirm that an LSD1 inhibitor is engaging its target in primary patient cells. These can be categorized into direct and indirect methods.
Direct Target Engagement Assays
These assays directly measure the binding of the inhibitor to the LSD1 protein.
-
Chemoprobe-Based Assays: This technique utilizes a biotinylated version of a potent LSD1 inhibitor (a "chemoprobe") to quantify the amount of unbound (free) LSD1 in a cell lysate. A decrease in the chemoprobe signal indicates that the target is occupied by the inhibitor being tested. This method provides a direct and quantitative measure of target engagement.
Indirect Target Engagement Assays (Pharmacodynamic Biomarkers)
These assays measure the downstream consequences of LSD1 inhibition.
-
Histone Methylation Status: A primary function of LSD1 is the demethylation of histone H3 at lysine 4 (H3K4me1/2).[3] Successful target engagement by an inhibitor will lead to an accumulation of H3K4me2. This can be quantified by:
-
Western Blotting: To measure global changes in H3K4me2 levels.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq): To assess changes in H3K4me2 at specific gene loci.
-
-
Cell Surface Marker Expression: LSD1 inhibition can induce differentiation of cancer cells.[2][3] This can be monitored by measuring the upregulation of differentiation markers, such as CD11b and CD86, on the cell surface using Flow Cytometry (FACS).[2][3]
-
Gene Expression Profiling: Inhibition of LSD1 leads to changes in the expression of its target genes. Quantitative real-time PCR (qRT-PCR) or RNA-sequencing can be used to measure changes in the mRNA levels of genes such as GFI1B, VCAN, and S100A12.[1]
Experimental Data Summary
| Inhibitor | Patient Population | Assay | Biomarker | Observed Effect |
| Iadademstat (ORY-1001) | Relapsed/Refractory AML | RNA-sequencing | Differentiation-related genes (e.g., VCAN, S100A12) | Potent induction of biomarkers, correlating with morphologic differentiation of blasts.[1] |
| GSK-2879552 | AML | Cell Proliferation Assay | Cell Growth | Inhibition of colony formation in primary AML patient-derived marrow samples.[8] |
| Bomedemstat (IMG-7289) | Advanced Myelofibrosis | Platelet Count | Megakaryocyte function | Dosing is tailored based on platelet count as a biomarker of LSD1 activity.[4] |
| Pulrodemstat (CC-90011) | Advanced Malignancies | Gene Expression | MMD (monocyte-to-macrophage differentiation–associated) | Dose-dependent suppression of the blood biomarker MMD, indicating target engagement.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: LSD1-mediated gene repression and its reversal by inhibitors.
Caption: Experimental workflow for validating LSD1 target engagement.
Detailed Experimental Protocols
Chemoprobe-Based Target Engagement Assay
This protocol is adapted from methodologies used for quantifying KDM1A (LSD1) target engagement.
-
Cell Lysis:
-
Primary patient mononuclear cells are lysed in the presence of a biotinylated KDM1A-selective chemoprobe (e.g., derived from ORY-1001).
-
The lysis buffer should contain protease inhibitors to maintain protein integrity.
-
-
Capture of Free LSD1:
-
The cell lysate containing the chemoprobe-bound free LSD1 is added to a streptavidin-coated microplate.
-
The plate is incubated to allow the biotinylated chemoprobe to bind to the streptavidin.
-
-
Detection of Total LSD1:
-
In parallel, a separate portion of the lysate is used to quantify the total amount of LSD1 protein, typically through a sandwich ELISA using two different LSD1 antibodies.
-
-
Quantification:
-
The amount of captured free LSD1 is detected using an anti-LSD1 antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Target engagement is calculated as the percentage of LSD1 that is bound by the test inhibitor, determined by the reduction in the free LSD1 signal compared to the vehicle-treated control, normalized to the total LSD1 amount.
-
Western Blot for H3K4me2
-
Histone Extraction:
-
Isolate nuclei from treated and control primary patient cells.
-
Extract histones using an acid extraction method (e.g., with 0.2 M sulfuric acid).
-
Precipitate the histones with trichloroacetic acid.
-
-
Protein Quantification:
-
Quantify the extracted histone protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K4me2.
-
Incubate with a primary antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
-
Flow Cytometry for CD11b/CD86 Expression
-
Cell Preparation:
-
After treatment with the LSD1 inhibitor, wash the primary patient cells with PBS containing 2% FBS.
-
-
Antibody Staining:
-
Incubate the cells with fluorescently-conjugated antibodies against CD11b and CD86, along with antibodies to identify the cell population of interest (e.g., CD34, CD38 for AML blasts).
-
Include appropriate isotype controls.
-
-
Data Acquisition:
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the target cell population and quantify the percentage of cells positive for CD11b and CD86, as well as the mean fluorescence intensity (MFI) of these markers.
-
Conclusion
Validating target engagement of LSD1 inhibitors in primary patient samples is a critical step in their development. While this compound serves as a useful preclinical tool, a variety of clinical-stage inhibitors with diverse mechanisms of action are now available. The choice of inhibitor and the method for validating target engagement should be tailored to the specific research question and the patient population being studied. Direct methods like chemoprobe-based assays provide a quantitative measure of target occupancy, while indirect methods assessing downstream biomarkers confirm the functional consequences of LSD1 inhibition. The protocols and comparative data provided in this guide offer a framework for designing and interpreting target engagement studies for novel and existing LSD1 inhibitors.
References
- 1. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Seclidemstat blocks the transcriptional function of multiple FET-fusion oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Clinical activity of CC‐90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-15: Navigating the Landscape of Reversible and Irreversible LSD1 Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between reversible and irreversible enzyme inhibitors is paramount. This guide provides a comparative analysis of Lsd1-IN-15, placing it in the context of well-characterized reversible and irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). By examining key experimental data and outlining detailed methodologies, this document serves as a resource for classifying and evaluating novel LSD1 inhibitors.
Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Inhibitors of LSD1 are broadly categorized into two classes: irreversible inhibitors that form a covalent bond with the enzyme, typically with its FAD cofactor, and reversible inhibitors that bind non-covalently. The choice between these modalities has significant implications for drug efficacy, target engagement duration, and potential off-target effects.
This guide focuses on this compound, a potent inhibitor of LSD1, and compares its biochemical and cellular activity with that of established irreversible and reversible inhibitors to elucidate its potential mechanism of action.
Comparative Analysis of LSD1 Inhibitors
To objectively assess this compound, its inhibitory potency is compared with the well-documented irreversible inhibitor ORY-1001 (Iadademstat) and the reversible inhibitor CC-90011 (Pulrodemstat).
| Compound | Target | IC50 (µM) | Inhibition Type | Cell-Based Activity |
| This compound | LSD1-CoREST | 0.149[1] | Not Reported | IC50: 9.9 µM (LNCaP cell growth arrest)[1] |
| MAO-A | 0.028[1] | Not Reported | ||
| MAO-B | 0.327[1] | Not Reported | ||
| ORY-1001 (Iadademstat) | LSD1 | <0.02 | Irreversible (Covalent FAD adduct) | EC50: <0.001 µM (MV(4;11) cell proliferation) |
| CC-90011 (Pulrodemstat) | LSD1 | 0.00025 | Reversible | Antiproliferative activity in various solid tumor and AML cell lines |
Determining the Mechanism of Inhibition: Reversible vs. Irreversible
The mode of inhibition (reversible or irreversible) is a critical determinant of a drug candidate's pharmacological profile. While the inhibitory potency of this compound is established, its classification as a reversible or irreversible inhibitor is not publicly documented. Below are the standard experimental protocols to make this determination.
Experimental Protocols
1. Dialysis Experiment to Determine Reversibility
-
Objective: To assess whether the inhibitor can be removed from the enzyme-inhibitor complex by dialysis, indicating reversible binding.
-
Methodology:
-
Incubate the LSD1 enzyme with a saturating concentration of this compound for a predetermined time to allow for binding.
-
As a control, incubate the LSD1 enzyme with a known irreversible inhibitor (e.g., tranylcypromine) and another control with vehicle (DMSO).
-
Place the enzyme-inhibitor mixtures in dialysis cassettes with a molecular weight cut-off that retains the enzyme but allows the inhibitor to diffuse out.
-
Dialyze the samples against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.
-
After dialysis, measure the enzymatic activity of LSD1 in all samples using a standard biochemical assay (e.g., the peroxidase-coupled assay described below).
-
-
Interpretation of Results:
-
Reversible Inhibition: If this compound is a reversible inhibitor, its removal during dialysis will lead to a significant recovery of LSD1 activity compared to the pre-dialysis sample.
-
Irreversible Inhibition: If this compound is an irreversible inhibitor, it will remain covalently bound to the enzyme, and thus, LSD1 activity will not be recovered after dialysis, similar to the irreversible inhibitor control.
-
2. Jump Dilution Assay
-
Objective: To kinetically differentiate between tight-binding reversible and irreversible inhibitors by rapidly diluting the enzyme-inhibitor complex.
-
Methodology:
-
Incubate LSD1 with a high concentration of this compound (typically 10-100 fold over its IC50) to ensure the formation of the enzyme-inhibitor complex.
-
Rapidly dilute the mixture (e.g., 100-fold or more) into a solution containing the substrate for the LSD1 activity assay.
-
Monitor the enzymatic reaction progress over time.
-
-
Interpretation of Results:
-
Reversible Inhibition: A burst of enzyme activity will be observed immediately after dilution, as the dissociation of the inhibitor from the enzyme leads to the recovery of its catalytic function. The rate of recovery can provide information about the off-rate (k_off) of the inhibitor.
-
Irreversible Inhibition: No significant recovery of enzyme activity will be observed upon dilution, as the covalent bond is not broken.
-
3. LSD1 Peroxidase-Coupled Biochemical Assay
-
Objective: To measure the enzymatic activity of LSD1 by detecting the production of hydrogen peroxide, a byproduct of the demethylation reaction. This assay is used to determine the IC50 of inhibitors and to measure enzyme activity in the reversibility assays described above.
-
Methodology:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains recombinant human LSD1 enzyme, a histone H3 peptide substrate (e.g., H3K4me1/2), horseradish peroxidase (HRP), and a fluorogenic or chromogenic HRP substrate (e.g., Amplex Red).
-
The demethylation of the histone peptide by LSD1 produces hydrogen peroxide (H₂O₂).
-
HRP utilizes the generated H₂O₂ to oxidize the substrate, producing a fluorescent or colored product.
-
The increase in fluorescence or absorbance is measured over time using a plate reader.
-
To determine the IC50, the assay is performed with a range of inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
To visualize the concepts of reversible and irreversible inhibition and the experimental workflow for their determination, the following diagrams are provided.
Conclusion
This compound is a potent inhibitor of LSD1, exhibiting sub-micromolar efficacy. Its activity profile against MAO-A and MAO-B suggests a degree of selectivity that warrants further investigation. However, without definitive experimental data on its binding mechanism, its classification as a reversible or irreversible inhibitor remains to be determined. The experimental protocols outlined in this guide provide a clear path for researchers to ascertain the precise mechanism of action of this compound and other novel LSD1 inhibitors. This crucial information will enable a more informed assessment of their therapeutic potential and guide future drug development efforts in the ever-evolving landscape of epigenetic cancer therapy.
References
Lsd1-IN-15 vs. siRNA Knockdown of LSD1: A Comparative Guide to Their Effects on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common methods for inhibiting the function of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator: the small molecule inhibitor Lsd1-IN-15 and siRNA-mediated gene knockdown. Understanding the nuances of each approach is critical for designing experiments and interpreting data related to histone methylation and gene regulation.
Executive Summary
Both this compound, a chemical inhibitor, and siRNA knockdown effectively increase the levels of histone H3 lysine 4 dimethylation (H3K4me2) and monomethylation (H3K4me1) by targeting the enzymatic activity or the protein expression of LSD1, respectively. While both methods achieve the common goal of inhibiting LSD1's demethylase function, they operate through distinct mechanisms that can lead to different downstream consequences. This guide presents a side-by-side comparison of their effects on histone methylation, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Histone Methylation Changes
The following table summarizes the quantitative effects of an LSD1 inhibitor and siRNA knockdown on histone methylation levels. It is important to note that the data for the chemical inhibitor and siRNA are derived from separate studies and experimental conditions may vary.
| Parameter | LSD1 Inhibitor (GSK-LSD1) | siRNA Knockdown of LSD1 | Reference |
| Target | LSD1 enzymatic activity | LSD1 mRNA, leading to reduced protein expression | N/A |
| Global H3K4me1 Increase | ~15% | Not explicitly quantified globally, but shown to increase at specific gene promoters. | [1] |
| Global H3K4me2 Increase | ~6% | Not explicitly quantified globally, but shown to increase at specific gene promoters. | [1][2] |
| LSD1 Protein Reduction | N/A | Up to 85% reduction in protein levels. | [2] |
| Effect on H3K9me2 | Context-dependent, can be increased in some cellular models. | A mild increase has been observed in certain contexts. | [3] |
Mechanism of Action
LSD1 primarily functions to demethylate mono- and di-methylated H3K4, marks generally associated with active gene transcription. By removing these marks, LSD1 contributes to transcriptional repression. Both this compound and siRNA knockdown counteract this process, leading to an accumulation of H3K4me1/2 and subsequent changes in gene expression.
This compound acts as a potent and specific inhibitor of the FAD-dependent catalytic activity of LSD1. By binding to the enzyme, it prevents the demethylation of its histone substrates.
siRNA knockdown targets the LSD1 mRNA for degradation, thereby preventing the translation of the LSD1 protein. This reduction in the overall amount of LSD1 enzyme available in the cell leads to a decrease in its demethylation activity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing this compound and siRNA knockdown effects.
LSD1 Signaling Pathway
Caption: Simplified signaling pathway of LSD1 and points of intervention.
Experimental Protocols
Western Blot for Histone Methylation
This protocol is used to quantify the global changes in histone methylation levels following treatment with this compound or siRNA knockdown.
1. Histone Extraction:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Incubate on ice and then homogenize to release nuclei.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation overnight at 4°C to extract histones.
-
Centrifuge to pellet debris and precipitate the histones from the supernatant with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and resuspend in distilled water.
-
Determine protein concentration using a Bradford or BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Mix 15-30 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for H3K4me1, H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the modified histone bands to the total Histone H3 band for each sample.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific Histone Methylation
ChIP is used to determine the changes in histone methylation at specific gene promoters.
1. Cross-linking and Chromatin Preparation:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest cells, wash with cold PBS, and lyse to release nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-1000 bp.
-
Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.
2. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate a portion of the chromatin with specific antibodies against H3K4me1, H3K4me2, H3K9me2, or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
3. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
4. DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers designed for the promoter regions of target genes.
-
Calculate the fold enrichment relative to the input and IgG controls.
Conclusion
Both this compound and siRNA knockdown are effective tools for studying the consequences of LSD1 inhibition on histone methylation. The choice between these two methods will depend on the specific experimental goals. This compound offers a rapid and reversible way to inhibit LSD1's enzymatic activity, making it suitable for studying acute effects. In contrast, siRNA knockdown provides a method to study the effects of reduced LSD1 protein levels over a longer duration, which may reveal phenotypes that are dependent on the scaffolding functions of the protein in addition to its catalytic activity. For a comprehensive understanding, employing both approaches in parallel can provide complementary and more robust insights into the multifaceted roles of LSD1 in cellular processes.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lsd1-IN-15
Disclaimer: No specific safety, handling, or disposal information could be found for a compound explicitly named "Lsd1-IN-15." The following guidance is based on the general properties of potent, small molecule Lysine-Specific Demethylase 1 (LSD1) inhibitors and standard laboratory procedures for handling such chemicals. Researchers must consult the official Safety Data Sheet (SDS) for the specific compound being used and adhere to their institution's safety protocols.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent small molecule inhibitors like this compound. It is intended for researchers, scientists, and drug development professionals.
Quantitative Data of Representative LSD1 Inhibitors
To provide a quantitative context for the potency of compounds in this class, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) for several known LSD1 inhibitors. These values indicate the concentration of the inhibitor required to reduce the activity of the LSD1 enzyme by 50% in vitro. Lower values signify higher potency.
| Compound Name | IC₅₀ (nM) | Notes |
| OG-668 | 7.6 | A potent tool compound.[1] |
| SP-2509 | 2500 | A reversible tool compound.[1] |
| Tranylcypromine (TCP) | 5600 | A less potent, irreversible inhibitor.[1] |
| Iadademstat (ORY-1001) | < 1 | A potent inhibitor that has entered clinical trials. |
| GSK-2879552 | ~20 | An irreversible inhibitor that has been in clinical trials. |
| RN-1 | ~70 | A potent, irreversible inhibitor.[2] |
| Seclidemstat (SP-2577) | ~24 | A reversible inhibitor that has been in clinical trials. |
Experimental Protocols: Handling and Disposal
The following protocols are generalized for handling potent, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of LSD1 inhibitors, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.
-
Body Protection: A disposable, long-sleeved, seamless gown or a "bunny suit" style coverall should be worn to protect the body from contamination.[3]
-
Hand Protection: Use two pairs of disposable, powder-free nitrile gloves. The outer pair should be changed immediately upon any sign of contamination.[3]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required. In addition, a face shield should be worn to protect against splashes.[3][4]
-
Respiratory Protection: When handling the powdered form of the compound outside of a certified chemical fume hood or glove box, a NIOSH-certified N95 or N100 respirator is strongly recommended to prevent inhalation of airborne particles.[4] For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[5][6]
-
Head and Shoe Protection: Disposable head/hair covers and shoe covers should be worn to prevent the spread of contamination.[3]
Operational Plan: Step-by-Step Handling
-
Preparation:
-
Designate a specific area for handling the potent compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure all necessary PPE is donned correctly before entering the designated area.
-
Have a chemical spill kit readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the powdered compound within a chemical fume hood or glove box to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial or flask securely before mixing or vortexing.
-
-
Post-Handling:
-
Wipe down the work surface with an appropriate deactivating solution or solvent.
-
Carefully remove and dispose of the outer pair of gloves.
-
Remove the remaining PPE in a manner that avoids cross-contamination, typically by turning garments inside out.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[7]
-
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
This includes used gloves, gowns, shoe covers, weighing boats, and any other disposable materials.
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
-
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for potent chemical compounds.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. su.se [su.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
